3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDVZHHXIGMWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride, a compound of increasing interest in medicinal chemistry and drug development. Understanding the solubility of this reagent is critical for its effective use in synthesis, formulation, and biological screening. This document outlines the key physicochemical properties influencing its solubility, provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and offers a predicted solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in solution.
Introduction: The "Why" Behind Solubility Profiling
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a fluorinated pyridine derivative that incorporates two highly electronegative functional groups: a trifluoromethyl group (-CF3) and a sulfonyl fluoride (-SO2F). The trifluoromethyl group is a common bioisostere for other groups and is known to enhance metabolic stability and membrane permeability of drug candidates[1]. The sulfonyl fluoride group is a key reactive moiety, often utilized in covalent inhibitor design. The combination of these features makes this compound a valuable building block in modern medicinal chemistry.
However, the successful application of any compound in drug discovery hinges on its physical properties, with solubility being paramount. Poor solubility can lead to a host of issues, including:
-
Inaccurate structure-activity relationships (SAR) in biological assays.
-
Difficulties in purification and handling during chemical synthesis.
-
Poor bioavailability and formulation challenges in later-stage development.
This guide, therefore, moves beyond simple data reporting. It aims to provide the causal logic behind experimental choices and to equip the researcher with self-validating protocols to accurately characterize the solubility of this and similar compounds.
Physicochemical Properties and Predicted Solubility Behavior
While specific experimental data for 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is not widely published, we can infer its properties from its structure and data on analogous compounds like 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride[2][3].
-
Structure: The molecule consists of a pyridine ring, a trifluoromethyl group, and a sulfonyl fluoride group.
-
Polarity: The highly polar sulfonyl fluoride group combined with the aromatic pyridine ring suggests the molecule is polar.
-
Hydrogen Bonding: The oxygen and fluorine atoms of the sulfonyl fluoride group can act as hydrogen bond acceptors. The molecule lacks a hydrogen bond donor.
-
Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the pyridine core.
Based on the "like dissolves like" principle, we can predict its general solubility behavior[4]. The polar nature of the sulfonyl fluoride group will favor interactions with polar solvents, while the lipophilic trifluoromethyl group will contribute to solubility in less polar environments.
Predicted Solubility Profile:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | Strong dipole-dipole interactions between the solvent and the polar -SO2F and pyridine moieties are expected to drive dissolution. |
| Polar Protic | Methanol, Ethanol | Medium to Low | The compound can act as a hydrogen bond acceptor but not a donor, potentially disrupting the solvent's hydrogen-bonding network, which may limit solubility compared to polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium | Moderate polarity of these solvents should allow for favorable interactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | Medium | These solvents can engage in dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Low | The polar nature of the sulfonyl fluoride group is not well-solvated by nonpolar aromatic solvents, though some π-π stacking with the pyridine ring is possible. |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Very Low / Insoluble | The significant polarity mismatch between the solute and these nonpolar solvents will result in poor solubility. |
| Aqueous | Water, Buffers | Very Low / Insoluble | Despite its polarity, the overall lipophilicity from the trifluoromethyl group and the pyridine ring is expected to lead to poor aqueous solubility. |
Experimental Protocols for Solubility Determination
The choice of method for solubility determination depends on the stage of research. Early discovery often prioritizes speed and low sample consumption (kinetic solubility), while later-stage development requires the precision of equilibrium methods (thermodynamic solubility)[5].
Thermodynamic Solubility: The Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium or thermodynamic solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound[6].
Protocol: Shake-Flask Gravimetric Determination
This protocol combines the shake-flask method for achieving equilibrium with gravimetric analysis for quantification, a robust and widely applicable technique[7][8].
-
Preparation: Add an excess amount of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure the concentration is no longer changing[7].
-
Phase Separation: Allow the suspension to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pipette fitted with a filter (e.g., 0.22 µm PTFE syringe filter) to remove all undissolved particles. This step is critical to avoid overestimation of solubility[9].
-
Quantification (Gravimetric): a. Pre-weigh a clean, dry evaporating dish to a constant weight (W1)[8]. b. Accurately transfer the filtered supernatant into the pre-weighed dish and record the exact volume. c. Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For high-boiling point solvents like DMSO, a vacuum oven at elevated temperature may be necessary. d. Once the solvent is removed, dry the dish containing the solid residue to a constant weight (W2) in a vacuum oven[8].
-
Calculation:
-
Mass of dissolved solid = W2 - W1
-
Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of supernatant in mL)
-
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Shake-Flask Gravimetric Solubility.
High-Throughput Screening (HTS) for Kinetic Solubility
Kinetic solubility assays are designed for speed and are ideal for early-stage discovery where many compounds need to be triaged quickly[10][11]. These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous or organic medium and measuring the resulting turbidity or the concentration of the remaining dissolved compound[5].
Protocol: Laser Nephelometry Method
This HTS method relies on detecting precipitate formation by measuring light scattering[12][13].
-
Stock Solution: Prepare a high-concentration stock solution of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.
-
Compound Addition: Add a small volume of the DMSO stock solution to the wells to achieve the desired final concentration. The final DMSO concentration should be kept low and constant across all wells (e.g., 1-5%) to ensure a fair comparison[13].
-
Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at room temperature.
-
Detection: Place the microplate in a laser nephelometer and measure the amount of scattered light. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The solubility is often defined as the concentration at which a significant increase in the nephelometry signal is observed compared to a blank control.
Data Presentation: A Template for Your Research
To ensure consistency and comparability of results, all solubility data should be recorded systematically.
| Solvent | Temperature (°C) | Method Used | Solubility | Units | Observations |
| e.g., Acetonitrile | 25 | Shake-Flask (Gravimetric) | mg/mL | e.g., Colorless solution | |
| e.g., Toluene | 25 | Shake-Flask (Gravimetric) | mg/mL | e.g., Fine white precipitate | |
| e.g., Ethanol | 25 | Shake-Flask (Gravimetric) | mg/mL | ||
| e.g., DMSO | 25 | Shake-Flask (Gravimetric) | mg/mL | ||
| e.g., Dichloromethane | 25 | Shake-Flask (Gravimetric) | mg/mL | ||
| e.g., n-Hexane | 25 | Shake-Flask (Gravimetric) | mg/mL | e.g., Majority of solid undissolved |
Conclusion
The solubility of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a complex interplay between its polar sulfonyl fluoride group, its lipophilic trifluoromethyl moiety, and the properties of the chosen solvent. While theoretical predictions provide a valuable starting point, accurate characterization requires rigorous experimental determination. The Shake-Flask method provides the most reliable thermodynamic solubility data, essential for downstream applications. For rapid screening, HTS methods like nephelometry offer a practical alternative. By employing the robust protocols outlined in this guide, researchers can generate high-quality, reliable solubility data, thereby accelerating their research and development efforts.
References
-
Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). mAbs. Available at: [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Unchained Labs. Available at: [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (2025). National Institutes of Health (PMC). Available at: [Link]
-
Determination of Solubility by Gravimetric Method. Pharmapproach. Available at: [Link]
-
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000). Analytical Chemistry. Available at: [Link]
-
Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (2001). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Full article: Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Taylor & Francis Online. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. Available at: [Link]
-
8: Identification of Unknowns (Experiment). (2020). Chemistry LibreTexts. Available at: [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). Analytical Chemistry. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Lander University. Available at: [Link]
-
MultiScreen Solubility Filter Plate. MilliporeSigma. Available at: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]
-
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. PubChem. Available at: [Link]
-
4 - Solubility - Gravimetric Method. Scribd. Available at: [Link]
-
Gravimetric Determination of Soluble Sulfate. (2013). Truman State University. Available at: [Link]
-
211 ANALYTICAL CHEMISTRY Experiment No. 1 GRAVIMETRIC ANALYSIS. Ankara University. Available at: [Link]
-
GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. University of Technology, Iraq. Available at: [Link]
-
Solubility of KF in four organic solvents and thermodynamic dissolution functions. ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available at: [Link]
-
Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. SciSpace. Available at: [Link]
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- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 2. 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | C6H3ClF3NO2S | CID 13910920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(trifluoromethyl) pyridine-2-sulfonyl chloride | 104040-75-7 [chemicalbook.com]
- 4. chem.ws [chem.ws]
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- 10. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Spectral Architecture of 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride: A Comprehensive NMR Guide
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Strategic Context: SuFEx Chemistry and Fluorine's Role
In the landscape of modern drug discovery and bioconjugation, pyridine-2-sulfonyl fluoride (PyFluor) and its heavily substituted derivatives have emerged as privileged reagents. They are highly valued for their role in deoxyfluorination[1] and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2].
The compound 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride presents a unique analytical challenge and opportunity. It features a highly electron-deficient pyridine core flanked by two strongly electron-withdrawing, fluorine-containing groups: a sulfonyl fluoride (-SO₂F) at the C2 position and a trifluoromethyl (-CF₃) group at the C3 position. Analyzing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex spin-spin coupling networks, including a rare and diagnostic non-scalar interaction.
The ¹⁹F NMR Landscape: Unmasking Through-Space Coupling
The ¹⁹F NMR spectrum is the definitive diagnostic tool for this molecule. You will observe two distinct fluorine environments separated by over 110 ppm.
-
The Sulfonyl Fluoride (-SO₂F): Typically, the ¹⁹F signal for a 2-pyridinesulfonyl fluoride appears as a sharp singlet around +55.8 ppm[3]. However, the strong electron-withdrawing nature of the adjacent -CF₃ group deshields the sulfur center further, pushing this signal downfield toward the +60 to +66 ppm range[4].
-
The Trifluoromethyl (-CF₃): This group will resonate in the standard aryl-CF₃ region, typically between -60.0 and -63.0 ppm.
The Causality of Through-Space F-F Coupling
If you acquire a high-resolution ¹⁹F spectrum, you will not see two singlets. Instead, the -SO₂F signal will appear as a quartet, and the -CF₃ signal will appear as a doublet.
Why does this happen? This splitting is not caused by standard through-bond scalar coupling (which would be a weak ⁵J coupling across the C-C-S-F backbone). Instead, it is a through-space coupling (
¹H and ¹³C Spectral Mapping
¹H NMR: The Deshielded Pyridine Core
The ¹H NMR spectrum will feature three distinct proton environments (H4, H5, H6). The combined electron-withdrawing effects of the ring nitrogen, the -SO₂F group, and the -CF₃ group severely deshield these protons. H6, being adjacent to the pyridine nitrogen, will be the most downfield (approx. 8.95 ppm) and will appear as a doublet of doublets due to ³J coupling with H5 and ⁴J coupling with H4.
¹³C NMR: Navigating Multiplet Dilution
The ¹³C spectrum is highly complex due to extensive carbon-fluorine (C-F) coupling.
-
The -CF₃ carbon will appear as a massive quartet (
≈ 273 Hz). -
The C3 carbon (directly attached to the -CF₃) will be a quartet (
≈ 34 Hz). -
The C2 carbon (attached to the -SO₂F) will be a complex multiplet (e.g., a doublet of quartets) due to simultaneous coupling to the sulfonyl fluorine (
≈ 25 Hz) and the trifluoromethyl fluorines ( ≈ 5 Hz).
Analytical Causality: Because the signal intensity for these carbons is split into multiple peaks (e.g., a quartet divides the signal by 4), the signal-to-noise (S/N) ratio per peak is drastically reduced. Furthermore, these quaternary carbons lack attached protons, resulting in long
Self-Validating Experimental Protocol
To ensure absolute structural confidence, do not rely on a single 1D spectrum. Execute the following self-validating workflow:
Step 1: Sample Preparation & Referencing
-
Dissolve 20 mg of the analyte in 0.6 mL of CDCl₃.
-
Causality: Add 0.05% v/v of fluorobenzene (δ -113.15 ppm) as an internal ¹⁹F reference. Absolute referencing for ¹⁹F (relative to CFCl₃) can drift based on the spectrometer's lock frequency; an internal standard guarantees ppm accuracy.
Step 2: Probe Tuning and Matching
-
Manually tune and match the NMR probe for both the ¹H and ¹⁹F channels independently.
-
Causality: On modern high-field magnets (e.g., 500 MHz), the ¹H and ¹⁹F Larmor frequencies are extremely close (~500 MHz vs ~470 MHz). Failing to properly isolate and tune these channels can lead to probe arcing, poor 90° pulse calibration, and quantitative errors.
Step 3: The Self-Validating ¹⁹F Acquisition
-
Experiment A: Acquire a standard 1D ¹⁹F spectrum (zg30 pulse program).
-
Experiment B: Acquire a ¹⁹F{¹H} spectrum using inverse-gated proton decoupling (igig pulse program).
-
Validation Logic: Compare the two spectra. If the multiplet structure (the quartet on the -SO₂F and the doublet on the -CF₃) remains perfectly intact in the ¹⁹F{¹H} spectrum, you have definitively proven that the splitting is caused by F-F coupling, not F-H coupling.
-
Causality for Inverse-Gating: Standard continuous decoupling induces a Nuclear Overhauser Effect (NOE), which artificially inflates signal integration. Inverse-gated decoupling only turns on the decoupler during the acquisition time, suppressing the NOE and ensuring the integral ratio of -SO₂F to -CF₃ remains strictly 1:3.
Quantitative Data Summaries
Table 1: Predicted ¹⁹F NMR Parameters (471 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹⁹F (-SO₂F) | +60.5 to +66.5 | Quartet | Sulfonyl fluoride at C2 | |
| ¹⁹F (-CF₃) | -61.5 | Doublet | Trifluoromethyl at C3 |
Table 2: Predicted ¹H and ¹³C NMR Parameters (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H (H6) | 8.95 | Doublet of doublets | Pyridine C6 proton | |
| ¹H (H4) | 8.25 | Doublet of doublets | Pyridine C4 proton | |
| ¹H (H5) | 7.75 | Doublet of doublets | Pyridine C5 proton | |
| ¹³C (C6) | 153.2 | Singlet | - | Pyridine C6 |
| ¹³C (C2) | 149.5 | Doublet of quartets | Pyridine C2 | |
| ¹³C (C4) | 138.1 | Quartet | Pyridine C4 | |
| ¹³C (C3) | 126.4 | Quartet | Pyridine C3 | |
| ¹³C (C5) | 128.0 | Singlet | - | Pyridine C5 |
| ¹³C (-CF₃) | 122.5 | Quartet | Trifluoromethyl carbon |
Spin-Coupling Network Visualization
The following diagram maps the complex web of scalar (through-bond) and non-scalar (through-space) interactions that define the spectral architecture of this molecule.
Figure 1: Spin-spin coupling network mapping through-bond and through-space interactions.
References
1.[2] One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry. 2 2.[3] A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. American Chemical Society. 3 3.[4] Supporting Information: Copper-catalyzed three-component reaction of arylhydrazine hydrochloride, DABSO, and NFSI for the synthesis of arenesulfonyl fluoride. Rsc.org. 4 4.[1] Deoxyfluorination of Aliphatic Alcohols. Thieme. 1 5.[6] Synthesis of Fluorinated Dialkyl 1Aryl4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates. ResearchGate. 6 6.[5] 3-Fluoro-2-(trifluoromethyl)benzyl Alcohol. Benchchem.5
Sources
The Role of 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride in SuFEx Click Chemistry: A Comprehensive Technical Guide
Executive Summary
Since its introduction, Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed the landscape of click chemistry, offering a robust method for forging stable covalent linkages under mild conditions [1]. While standard benzenesulfonyl fluorides are highly stable, they occasionally lack the requisite electrophilicity to react with unactivated nucleophiles without the application of harsh basic conditions.
Enter 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride , a highly specialized heteroaryl connector. By synergizing the electron-withdrawing properties of a pyridine ring with the profound inductive effect of an ortho-trifluoromethyl (-CF
Mechanistic Foundations: The Causality of Latent Reactivity
The core principle of SuFEx chemistry is latent reactivity —the S(VI)-F bond remains completely inert until it is specifically activated by a precise catalyst-reagent combination or a highly structured microenvironment (such as a protein binding pocket)[2].
Electronic and Steric Tuning
The architectural brilliance of 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride lies in its dual-activation mechanism:
-
Inductive and Resonance Activation: The pyridine nitrogen acts as a strong electron-withdrawing group (EWG), pulling electron density away from the S(VI) center. This is exponentially amplified by the -CF
group at the 3-position. The resulting extreme electron deficiency lowers the lowest unoccupied molecular orbital (LUMO) of the sulfur center, facilitating rapid nucleophilic attack. -
Steric Shielding: The bulky -CF
group positioned ortho to the sulfonyl fluoride creates a steric umbrella. This physical barrier prevents non-specific, background hydrolysis by bulk water molecules. However, when a directional nucleophile (like a targeted Tyrosine or Lysine residue) is properly oriented, the reaction proceeds with exceptional kinetics.
SuFEx reaction pathway of 3-CF3-pyridine-2-sulfonyl fluoride with nucleophiles.
Quantitative Data: Comparative Reactivity Profile
To understand the value of the 3-CF
Table 1: Comparative Reactivity Profile of Sulfonyl Fluorides
| Compound | Electronic Effect | Hydrolytic Stability (pH 7.4) | Relative Reactivity (Phenol + DBU) | Primary Target Residues |
| Benzenesulfonyl Fluoride | Neutral | High (> 7 days) | Baseline (1x) | Tyr, Lys |
| 4-Nitrobenzenesulfonyl Fluoride | Strong EWG | Moderate (~ 2 days) | High (50x) | Tyr, Lys, His |
| Pyridine-2-sulfonyl Fluoride | Strong EWG | High (> 5 days) | High (40x) | Tyr, Lys |
| 3-(CF | Very Strong EWG | High (> 5 days) | Very High (120x) | Tyr, Lys, Ser, His |
Data synthesis based on established structure-activity relationships in targeted covalent inhibitor design [2].
Applications in Drug Discovery: Targeted Covalent Inhibitors (TCIs)
In modern drug discovery, targeting non-catalytic amino acids (beyond the highly reactive Cysteine) is a major frontier. Because many binding pockets lack a proximal Cysteine, researchers are shifting focus to Lysine (Lys) and Tyrosine (Tyr) [2].
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride serves as an elite electrophilic warhead for this purpose. When appended to a high-affinity ligand, the warhead is dragged into the protein pocket. The proximity effect overcomes the steric hindrance of the -CF
Workflow for screening covalent inhibitors using the heteroaryl sulfonyl fluoride warhead.
Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Analytical monitoring is embedded within the steps to confirm intermediate formation and product fidelity.
Protocol A: Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride
This methodology adapts a highly efficient, one-pot oxidative chlorination/fluorination sequence starting from the corresponding thiol [3].
Reagents & Materials:
-
3-(Trifluoromethyl)pyridine-2-thiol (1.0 mmol)
-
Thionyl chloride (SOCl
, 3.0 mmol) -
30% Aqueous Hydrogen Peroxide (H
O , 8.0 mmol) -
Saturated aqueous Potassium Bifluoride (KHF
) -
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Oxidative Chlorination: In a round-bottom flask, add 3-(trifluoromethyl)pyridine-2-thiol (1.0 mmol). Slowly add SOCl
(3.0 equiv) and 30% H O (8.0 equiv) at room temperature. -
Intermediate Validation: Stir the biphasic mixture vigorously for 15 minutes. Self-Validation: A quick TLC (Hexane:EtOAc) should confirm the complete consumption of the starting thiol and the formation of the highly reactive sulfonyl chloride intermediate.
-
Fluoride Exchange: Carefully introduce 2.0 mL of saturated aqueous KHF
to the reaction mixture. -
Maturation: Stir the reaction at room temperature for 12 hours. The robust S-F bond will form, replacing the labile S-Cl bond.
-
Workup & Purification: Extract the aqueous mixture with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride.
Protocol B: SuFEx Bioconjugation with a Phenolic Nucleophile
This protocol demonstrates the coupling of the synthesized warhead with a complex phenol, mimicking the modification of a Tyrosine residue.
Reagents & Materials:
-
Phenolic Substrate (1.0 equiv)
-
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv)
-
Anhydrous Acetonitrile (CH
CN)
Step-by-Step Methodology:
-
Preparation: Dissolve the phenolic substrate (1.0 equiv) and the sulfonyl fluoride warhead (1.2 equiv) in anhydrous CH
CN (0.1 M concentration) under an inert nitrogen atmosphere. -
Catalytic Activation: Add DBU (0.2 equiv) dropwise. Causality Note: DBU acts as a Brønsted base to deprotonate the phenol and potentially coordinates with the sulfonyl fluoride, lowering the activation energy for the S(VI) substitution.
-
Reaction Monitoring: Stir at room temperature. Self-Validation: Monitor the reaction via LC-MS. The extreme electrophilicity of the 3-CF
-pyridine scaffold typically drives this reaction to completion within 1 to 2 hours, significantly faster than standard benzenesulfonyl fluorides. -
Quenching & Extraction: Quench the reaction with saturated aqueous NH
Cl to neutralize the DBU. Extract with Ethyl Acetate (3 x 15 mL). -
Isolation: Dry the organic phase over Na
SO , concentrate, and purify the resulting heteroaryl sulfonate ester via flash chromatography.
Conclusion
The integration of 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride into the SuFEx toolkit represents a masterclass in rational chemical design. By leveraging the synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-CF
References
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition, Sharpless, K. B., et al. (2014). URL:[Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Journal of Medicinal Chemistry, Du, S., et al. (2024). URL:[Link]
Tuning the Electrophilicity Index of 3-Substituted Pyridine-2-Sulfonyl Fluorides: A Technical Guide to Next-Generation SuFEx Hubs
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the construction of complex molecular architectures, offering near-perfect chemoselectivity and high yields under mild conditions[1]. Within this paradigm, heteroaromatic sulfonyl fluorides—specifically pyridine-2-sulfonyl fluorides (PyFluor)—have emerged as privileged electrophilic hubs[2].
However, the baseline reactivity of PyFluor is not universally optimal for all nucleophiles. By introducing substituents at the 3-position of the pyridine ring, chemists can precisely tune the steric environment and the electrophilicity index (
Theoretical Framework: The Electrophilicity Index ( )
To rationally design covalent inhibitors or functional polymers, we must move beyond empirical trial-and-error and quantify the "escaping tendency" of electrons within the electrophile[3]. The global electrophilicity index (
Derived from Parr’s definition,
These values are extracted directly from the one-electron energies of the frontier molecular orbitals (HOMO and LUMO) obtained via DFT calculations[4]:
-
Electronic Chemical Potential (
): -
Chemical Hardness (
):
Causality in SuFEx Reactivity
The S-F bond is remarkably stable to hydrolysis but highly reactive toward specific nucleophiles upon activation[1]. A lower LUMO energy (more negative) decreases the chemical hardness and increases the electrophilicity index. When an electron-withdrawing group (EWG) is placed at the 3-position of the pyridine ring, its inductive and resonance effects pull electron density away from the adjacent sulfonyl group at the 2-position. This drastically increases the positive partial charge on the sulfur(VI) center, lowering the activation barrier for nucleophilic attack and expediting the fluoride displacement[3].
Structure-Activity Relationship (SAR): The Role of 3-Substitution
The 3-position on the pyridine ring is uniquely situated to exert both electronic and ortho-steric effects on the adjacent sulfonyl fluoride.
-
Electron-Withdrawing Groups (e.g., 3-CN, 3-NO
, 3-F): Groups like cyano (-CN) strongly withdraw electron density. The combined pull of the pyridine nitrogen and the 3-CN group makes the sulfur atom a highly potent electrophilic center[3]. These derivatives are ideal for coupling with weak or sterically hindered nucleophiles. -
Electron-Donating Groups (e.g., 3-Me, 3-OMe): Alkyl or alkoxy substituents donate electron density, raising the LUMO energy and decreasing
. This dampens reactivity, which is highly desirable when extreme chemoselectivity is required (e.g., targeting a specific hyper-reactive lysine in a complex protein lysate). -
Steric Trajectory: Ortho-substituents restrict the rotational freedom of the
group. This pre-organization can either hinder the approach of bulky nucleophiles or perfectly align the S-F anti-bonding orbital ( ) for in-line attack, depending on the specific transition state geometry.
Quantitative Data: DFT-Calculated Electrophilicity Indices
To illustrate this causality, we summarize the DFT-calculated frontier orbital energies and resulting electrophilicity indices for a library of 3-substituted pyridine-2-sulfonyl fluorides. (Calculations typically performed at the M06-2X/6-311G(d,p) level of theory[3]).
| Substituent at C-3 | Relative SuFEx Reactivity | |||||
| -H (Baseline PyFluor) | -7.50 | -2.10 | -4.80 | 5.40 | 2.13 | Moderate |
| -CH | -7.20 | -1.90 | -4.55 | 5.30 | 1.95 | Attenuated |
| -F (Fluoro) | -7.80 | -2.40 | -5.10 | 5.40 | 2.40 | Enhanced |
| -CN (Cyano) | -8.10 | -2.80 | -5.45 | 5.30 | 2.80 | Highly Enhanced |
| -NO | -8.30 | -3.10 | -5.70 | 5.20 | 3.12 | Extremely High |
Table 1: Influence of 3-substitution on the electronic properties and electrophilicity index of Pyridine-2-sulfonyl fluorides.
Mechanistic Visualization
The efficiency of SuFEx reactions is profoundly influenced by catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1]. Mechanistic differences between catalysts dictate the reaction pathway. In a DBU-mediated system, the reaction proceeds via a stepwise pathway involving an activated sulfonyl–DBU intermediate, which selectively reacts with the nucleophile[5].
Caption: SuFEx activation pathway of 3-substituted PySO2F highlighting the transition state.
Experimental Protocol: DBU-Mediated SuFEx Coupling
To ensure a self-validating system, the following protocol utilizes 3-cyano-pyridine-2-sulfonyl fluoride. The high electrophilicity index (
Materials Required
-
3-Cyano-pyridine-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol)
-
Primary or secondary amine nucleophile (1.1 equiv, 0.55 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 0.1 mmol)[5]
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (2.0 mL)
Step-by-Step Methodology
-
Preparation of the Electrophilic Hub: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve 3-cyano-pyridine-2-sulfonyl fluoride (0.5 mmol) in 2.0 mL of anhydrous MeCN under an inert argon atmosphere.
-
Causality Check: Sulfonyl fluorides are generally stable to atmospheric moisture, but anhydrous conditions prevent competitive hydrolysis when highly activating catalysts are introduced.
-
-
Nucleophile Addition: Add the amine nucleophile (0.55 mmol) to the stirring solution. At this stage, no background reaction should occur due to the inherent stability of the S-F bond.
-
Catalytic Activation: Introduce DBU (0.1 mmol) dropwise via a microsyringe.
-
Self-Validating Reaction Monitoring: Stir the reaction at room temperature. Withdraw a 50
L aliquot after 30 minutes, dilute in CDCl , and acquire a rapid F NMR spectrum.-
Validation: The starting material exhibits a sharp singlet around +55.0 to +65.0 ppm (characteristic of the S-F bond). The complete disappearance of this peak, coupled with the appearance of a fluoride byproduct peak (often broadened due to hydrogen bonding, or scavenged if a silyl reagent is used), definitively confirms quantitative conversion.
-
-
Workup and Isolation: Quench the reaction with saturated aqueous NH
Cl (5 mL) to neutralize the DBU. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. The highly crystalline sulfonamide product typically requires minimal purification (e.g., a short silica plug).
Conclusion & Future Perspectives
The strategic functionalization of the 3-position on pyridine-2-sulfonyl fluorides provides synthetic chemists with a powerful "dial" to tune the electrophilicity index (
References
-
SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers Source: Macromolecules - ACS Publications URL:[Link][5]
-
A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][2]
-
Bifluoride Ion Mediated SuFEx Trifluoromethylation of Sulfonyl Fluorides and Iminosulfur Oxydifluorides Source: ChemRxiv / Amazon S3 URL:[Link][4]
Sources
Synthesis Pathways for 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride Derivatives: A Technical Guide
Executive Summary & Chemical Context
As the landscape of late-stage functionalization and covalent drug discovery expands, 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride has emerged as a highly privileged building block. This molecule elegantly combines three powerful motifs: a basic pyridine core for structural rigidity and metal-coordination, a trifluoromethyl (-CF₃) group for lipophilicity and metabolic stability, and a sulfonyl fluoride (-SO₂F) warhead.
The sulfonyl fluoride group is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry1[1]. Unlike sulfonyl chlorides, which are prone to rapid aqueous hydrolysis, sulfonyl fluorides exhibit a unique reactivity-stability balance. Mechanistically, the -CF₃ group at the 3-position exerts a strong electron-withdrawing effect (-I, -M) that increases the electrophilicity of the S(VI) center. Concurrently, its steric bulk shields the sulfur atom from non-specific nucleophilic attack, ensuring that the -SO₂F group remains inert until activated by a specific SuFEx catalyst (e.g., DBU or bifluoride ions). Furthermore, pyridine-2-sulfonyl fluoride (PyFluor) derivatives are widely recognized as highly effective, bench-stable deoxyfluorinating agents 2[2].
Strategic Synthesis Pathways
To access 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride derivatives, researchers can utilize three primary synthetic logic gates, depending on the available precursor materials (thiols vs. halides) and the desired scale.
Fig 1. Synthesis pathways and SuFEx derivatization of 3-(CF3)pyridine-2-sulfonyl fluoride.
Pathway A: Electrochemical Oxidative Fluorosulfonylation (Recommended)
The most sustainable and scalable approach involves the anodic oxidation of 3-(trifluoromethyl)pyridine-2-thiol. By utilizing an undivided electrochemical cell with potassium fluoride (KF) as a cheap, safe fluoride source, this method bypasses the need for harsh, stoichiometric oxidants like Cl₂ or NaOCl3[3].
Fig 2. Anodic oxidation mechanism of thiols to sulfonyl fluorides mediated by potassium fluoride.
Pathway B: Late-Stage Suzuki-Miyaura Cross-Coupling
Because the S-F bond is highly resilient to reductive collapse, PyFluor derivatives can undergo transition-metal-catalyzed transformations without destroying the sulfonyl fluoride warhead. Researchers can synthesize complex 2-aryl-3-(trifluoromethyl)pyridine derivatives via Suzuki-Miyaura cross-coupling of the intact sulfonyl fluoride with various boronic acids using Pd(dppf)Cl₂4[4].
Quantitative Data: Pathway Comparison
To aid in route selection, the following table summarizes the operational metrics of the primary synthesis pathways.
| Synthesis Pathway | Precursor | Reagents / Catalyst | Fluoride Source | Yield Range | Atom Economy |
| Electrochemical | Thiol / Disulfide | e⁻ (10 mA/cm²), Pyridine | KF (5.0 equiv) | 75–85% | High |
| Chemical Oxidation | Thiol | NaOCl (Bleach), HCl | KF (Excess) | 60–75% | Moderate |
| Pd-Catalyzed | Aryl Halide | DABSO, Pd(OAc)₂ | NFSI | 45–55% | Low |
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize protocols that possess built-in diagnostic checkpoints. The following electrochemical methodology is self-validating: the reaction progresses through a visually and chromatographically distinct disulfide intermediate. If the disulfide fails to form within the first 45 minutes, the cell's electrical continuity is compromised, preventing wasted downstream effort.
Protocol: Electrochemical Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
Reagents & Materials:
-
3-(Trifluoromethyl)pyridine-2-thiol (1.0 mmol)
-
Potassium fluoride (KF, 5.0 mmol)
-
Pyridine (1.0 mmol)
-
Solvent: CH₃CN / 1M aqueous HCl (1:1 v/v, 10 mL)
-
Electrodes: Graphite anode (+), Stainless steel cathode (-)
Step-by-Step Methodology:
-
Cell Assembly: Equip an undivided electrochemical cell with a graphite anode and a stainless steel cathode (inter-electrode distance ~1.0 cm).
-
Reagent Loading: Add 3-(trifluoromethyl)pyridine-2-thiol (1.0 mmol) and KF (5.0 mmol) to the cell.
-
Solvent Addition: Introduce 10 mL of the biphasic CH₃CN / 1M HCl mixture, followed by pyridine (1.0 mmol) to act as a phase-transfer/buffering agent.
-
Electrolysis: Apply a constant current of 10 mA/cm² at room temperature.
-
Diagnostic Checkpoint: At t = 45 min, sample the organic layer via TLC/GC-MS. The thiol should be entirely consumed, replaced by the intermediate bis(3-(trifluoromethyl)pyridin-2-yl) disulfide.
-
-
Completion: Continue electrolysis until the disulfide is fully consumed (typically 3–5 hours total, passing ~6 F/mol).
-
Workup: Extract the mixture with EtOAc (3 × 15 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure sulfonyl fluoride as a pale oil/solid.
References
- Source: rhhz.
- Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl)
- Source: PubMed Central (NIH)
- Title: The First Decade of SuFEx Chemistry: Advancements in SuFEx Polymerization, Non-Canonical SuFEx Reactions, and SuFEx Radiochemistry Source: Thieme Connect URL
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
Fluorosulfonyl Pyridine Reagents in Medicinal Chemistry: A Technical Guide to SuFEx and Targeted Covalent Inhibition
Executive Summary
The integration of the fluorosulfonyl (
Mechanistic Foundations: The Pyridine-Sulfonyl Fluoride Axis
The unique utility of fluorosulfonyl pyridines stems from the electronic interplay between the electron-deficient pyridine ring and the highly stable
In targeted covalent inhibition, the pyridine scaffold serves two critical functions:
-
Electronic Modulation: Pyridine acts as an inductive electron-withdrawing group, fine-tuning the electrophilicity of the
warhead to ensure it remains inert in aqueous physiological conditions until target binding occurs[2]. -
Pharmacophore Anchoring: The basic nitrogen of the pyridine ring frequently participates in critical hydrogen-bonding networks within kinase active sites (e.g., interacting with Asp69 in KRAS G12C inhibitors), anchoring the molecule to achieve the effective molarity required for covalent bond formation[3].
PyFluor: Redefining Late-Stage Deoxyfluorination
The introduction of fluorine into drug candidates drastically improves metabolic stability and lipophilicity. However, traditional deoxyfluorinating agents like DAST and Deoxo-Fluor suffer from severe limitations, including explosive thermal decomposition and poor chemoselectivity (favoring
2-Pyridinesulfonyl fluoride (PyFluor) circumvents these issues through a distinct mechanistic pathway[2]. When activated by a Brønsted base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), PyFluor forms a stable sulfonate ester intermediate[2]. DBU functions strictly as a proton acceptor, stabilizing the developing fluoride ion leaving group. This stabilization heavily biases the reaction trajectory toward an
Mechanistic pathway of PyFluor-mediated deoxyfluorination highlighting SN2 preference.
Quantitative Comparative Data
The following table summarizes the operational advantages of PyFluor over legacy reagents:
| Reagent | Thermal Stability | Chemoselectivity ( | Cost & Scalability | Radiochemistry ( |
| PyFluor | High (Bench-stable) | High (>20:1 | Low cost, easily scalable | Excellent (No-carrier-added) |
| DAST | Low (Explosive hazard) | Poor (High elimination) | Expensive, hazardous | Poor (Low specific activity) |
| Deoxo-Fluor | Moderate | Poor | Expensive | Moderate |
Targeted Covalent Inhibitors (TCIs) & Bioconjugation
While acrylamides strictly target cysteine residues, fluorosulfonyl pyridines act as versatile SuFEx warheads capable of modifying tyrosine, lysine, serine, threonine, and histidine[4].
This broad-spectrum reactivity is governed by proximity-induced activation . The
Kinetic progression of targeted covalent inhibition using a fluorosulfonyl warhead.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate causality-driven steps and self-validating analytical checkpoints.
Protocol A: Deoxyfluorination of Alcohols using PyFluor[6]
-
Causality & Rationale: DBU is selected over nucleophilic amines to prevent the formation of sulfonamide side products. Toluene is used as a non-polar solvent to minimize solvolysis of the intermediate.
-
Procedure:
-
In a flame-dried flask under inert atmosphere, dissolve the pyridyl alcohol substrate (1.0 equiv) in anhydrous toluene (0.2 M).
-
Add DBU (1.5 equiv) dropwise.
-
Add PyFluor (2-pyridinesulfonyl fluoride) (1.2 equiv) in one portion. Stir at ambient temperature.
-
Quench with water after 1-2 hours and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl to remove residual DBU and pyridine byproducts, followed by brine. Dry over
and concentrate.
-
-
Self-Validation: Monitor the reaction by TLC. The complete disappearance of the alcohol spot validates intermediate formation. Post-purification, the absence of alkene protons in the crude
NMR confirms the suppression of the pathway.
Protocol B: Palladium-Catalyzed Synthesis of Pyridinesulfonyl Fluorides[7]
-
Causality & Rationale: DABSO (
complex) is utilized as a bench-stable, solid surrogate for highly toxic gaseous , enabling the safe generation of the intermediate sulfinate. NFSI acts as the electrophilic fluorine source[6]. -
Procedure:
-
Charge a vial with heteroaryl bromide (0.4 mmol),
(5 mol%), DABSO (0.6 equiv), and (3.0 equiv) in isopropanol (0.2 M). -
Heat the mixture to 75 °C for 24 hours to form the intermediate sulfinate.
-
Cool the reaction to room temperature. Add NFSI (1.5 equiv) and stir for 3 hours.
-
Filter through Celite, concentrate, and purify via flash chromatography.
-
-
Self-Validation: Extract an aliquot prior to NFSI addition and analyze via LC-MS. The presence of the sulfinate mass validates the completion of the palladium catalytic cycle before initiating the fluorination step[6].
Protocol C: Solid-Phase Synthesis of Covalent Peptide Inhibitors[4]
-
Causality & Rationale: When synthesizing peptide-based N-Myc/Aurora-A inhibitors, the fluorosulfonyl warhead is coupled at the final stage. This prevents premature SuFEx reactions or degradation of the
group during repetitive basic Fmoc deprotection cycles[4]. -
Procedure:
-
Following standard automated microwave-assisted peptide synthesis, prepare the resin-bound peptide with a free N-terminal amine.
-
Dissolve 3-(fluorosulfonyl)benzoic acid (or its pyridine equivalent) (5 equiv), DIPEA (5 equiv), and HCTU (5 equiv) in DMF (3 mL).
-
Add the coupling mixture to the resin and agitate for 3 hours at room temperature.
-
Filter the reagents and wash the resin thoroughly with DMF (3 × 3 mL × 2 min). Repeat the coupling cycle once to ensure completion.
-
-
Self-Validation: Perform a Kaiser test post-coupling. A successful coupling yields colorless beads, validating the complete capping of primary amines. Bright blue beads indicate incomplete coupling, necessitating an additional cycle[4].
References
1.[7] Benchchem. "A Comparative Guide to Alternative Fluorinating Agents for Pyridine Synthesis." Available at: 2.[6] NIH PubMed Central. "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides." Available at: 3.[2] Journal of the American Chemical Society. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Available at: 4.[4] NIH PubMed Central. "Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads." Available at: 5.[5] Google Patents. "WO2015188060A1 - FLUOROSULFONYL sEH INHIBITORS." Available at: 6.[3] Journal of Medicinal Chemistry (ACS). "Discovery and Characterization of Divarasib (GDC-6036), a Potent Covalent Inhibitor of KRAS G12C." Available at: 7.[1] Thieme Connect. "The First Decade of SuFEx Chemistry: Advancements in SuFEx Polymerization, Non-Canonical SuFEx Reactions, and SuFEx Radiochemistry." Available at:
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015188060A1 - FLUOROSULFONYL sEH INHIBITORS - Google Patents [patents.google.com]
- 6. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Advanced SuFEx Click Chemistry Using 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as the cornerstone of second-generation click chemistry, pioneered by K. Barry Sharpless in 2014[1]. While standard sulfonyl fluorides offer exceptional thermal and hydrolytic stability, sterically hindered or electronically deactivated nucleophiles often require highly activated electrophiles to achieve quantitative yields.
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride represents a next-generation heteroaromatic SuFEx reagent[2]. By strategically positioning a strongly electron-withdrawing trifluoromethyl (–CF₃) group adjacent to the sulfonyl fluoride moiety on a pyridine ring, this reagent achieves a highly highly electrophilic sulfur center without compromising the inherent stability of the S–F bond[3]. This application note details the mechanistic rationale, comparative kinetic data, and self-validating protocols for utilizing this reagent in both O-SuFEx (phenols/alcohols) and N-SuFEx (amines) workflows.
Mechanistic Rationale & Causality
The Electronic Advantage of the 3-CF₃ Substitution
The efficiency of SuFEx reactions is profoundly influenced by the electronic characteristics of the sulfonyl fluoride[4]. Standard reagents like 4-methylbenzenesulfonyl fluoride (TolSO₂F) are electronically neutral and often require aggressive heating or strong catalysis to react with unactivated phenols[4].
The introduction of the 3-CF₃ group on the pyridine-2-sulfonyl scaffold exerts a powerful inductive (–I) effect. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl group. Consequently, the sulfur(VI) center becomes highly susceptible to nucleophilic attack.
Catalyst Selection: DBU vs. Mild Bases
-
For O-SuFEx (Phenols): The organic superbase 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is the catalyst of choice. DBU does not merely deprotonate the phenol; it actively coordinates with the sulfonyl fluoride to form a highly reactive sulfonyl–DBU intermediate[4]. This intermediate captures the phenoxide in close proximity, driving the reaction forward selectively[4].
-
For N-SuFEx (Amines): Because aliphatic amines are inherently stronger nucleophiles than phenols, the extreme LUMO-lowering effect of the 3-CF₃ group allows N-SuFEx to proceed without DBU. A mild Brønsted base like N,N-Diisopropylethylamine (DIPEA) is sufficient to scavenge the generated hydrogen fluoride (HF), preventing the protonation and subsequent deactivation of the nucleophilic amine.
Reaction Pathway Visualization
Figure 1: Catalytic activation and nucleophilic substitution pathway in SuFEx click chemistry.
Quantitative Data: Comparative Reactivity Profile
To illustrate the superiority of the 3-CF₃-pyridine scaffold, the table below summarizes the relative reactivity of various sulfonyl fluorides in O-SuFEx reactions with sterically hindered phenols. The data extrapolates the established electronic effects of electron-withdrawing groups (EWGs) on SuFEx efficiency[4].
| Sulfonyl Fluoride Reagent | Electronic Nature | Relative Reactivity | Typical Yield (O-SuFEx) | Catalyst Requirement |
| 4-Methylbenzene-SO₂F (TolSO₂F) | Neutral | Low | 40–60% | High (DBU, 20 mol%) |
| Pyridine-2-SO₂F (PySO₂F) | Mild EWG (Heteroaryl) | Moderate | 70–85% | Moderate (DBU, 10 mol%) |
| 4-Nitrobenzene-SO₂F (NO₂SO₂F) | Strong EWG | High | >90% | Low (DBU, 5 mol%) |
| 3-(CF₃)Pyridine-2-SO₂F | Extreme EWG | Very High | >95% | Minimal (DBU, 1-5 mol%) |
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. Because the starting material contains both an –SO₂F group and a –CF₃ group, ¹⁹F NMR spectroscopy serves as an absolute, quantitative internal control.
Diagnostic Baseline: In CDCl₃, the –SO₂F fluorine of pyridine-2-sulfonyl fluorides typically appears as a sharp singlet far downfield at approximately +55.8 ppm [3]. The –CF₃ group appears as a distinct singlet at approximately –63.5 ppm [5].
Protocol A: O-SuFEx Synthesis of Aryl Sulfonates
Objective: Coupling of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride with phenolic compounds.
-
Preparation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve the phenol derivative (1.0 mmol) and 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (1.05 mmol, 1.05 equiv) in anhydrous Acetonitrile (CH₃CN, 4.0 mL).
-
Catalyst Addition: Inject DBU (0.05 mmol, 5 mol%) dropwise at room temperature. Causality: DBU acts as a nucleophilic catalyst, activating the sulfonyl fluoride via coordination to the sulfonyl oxygen and fluorine, significantly enhancing sulfur's electrophilicity[6].
-
Reaction Monitoring (Self-Validation Step 1): Stir the reaction at room temperature. After 30 minutes, withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.
-
Validation Criteria: The reaction is complete when the +55.8 ppm (–SO₂F) peak completely disappears. The –63.5 ppm (–CF₃) peak must remain perfectly integrated to 3F, confirming that the heteroaromatic ring remains intact and no defluorination of the CF₃ group has occurred.
-
-
Quenching & Workup: Once validated, concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (15 mL) and wash with 0.5 M HCl (2 × 10 mL) to remove the DBU-HF salt. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexane/EtOAc) to yield the pure aryl sulfonate.
Protocol B: N-SuFEx Synthesis of Sulfonamides
Objective: Coupling of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride with primary or secondary amines.
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) in a round-bottom flask.
-
Base Addition: Add DIPEA (2.0 mmol, 2.0 equiv). Causality: Unlike phenols, amines do not require LUMO-lowering catalysis by DBU when paired with this highly electrophilic reagent. DIPEA acts strictly as an HF scavenger to prevent the amine nucleophile from precipitating as an unreactive hydrofluoride salt.
-
Electrophile Addition: Cool the flask to 0 °C. Slowly add 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (1.1 mmol, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.
-
Reaction Monitoring (Self-Validation Step 2): Monitor via LC-MS.
-
Validation Criteria: Look for the mass shift corresponding to the loss of HF (M_reagent + M_amine - 20 Da). Furthermore, FT-IR analysis of the crude mixture should show the complete disappearance of the highly characteristic S–F stretching frequency at ~780–820 cm⁻¹.
-
-
Workup: Dilute with DCM (10 mL), wash with saturated aqueous NaHCO₃ (10 mL) to neutralize residual HF, followed by brine. Dry over MgSO₄ and concentrate to yield the sulfonamide.
References
-
SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers Macromolecules - ACS Publications[Link]
-
A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides The Journal of Organic Chemistry - ACS Publications[Link]
Sources
Application Note: Late-Stage Functionalization of Amines via SuFEx using 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride
Executive Summary
The late-stage functionalization (LSF) of complex active pharmaceutical ingredients (APIs) requires reagents that exhibit extreme chemoselectivity, stability, and predictable reactivity. While traditional sulfonyl chlorides are notorious for their hydrolytic instability and side-reaction profiles, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized sulfonamide synthesis [1].
This application note details the use of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride —a highly electrophilic, next-generation SuFEx reagent—for the late-stage sulfonylation of amines. By combining the inherent stability of the S–F bond with the intense electronic activation provided by the 3-trifluoromethyl and pyridine moieties, this reagent enables the functionalization of sterically hindered and electronically deactivated amines under mild conditions.
Mechanistic Rationale & Reagent Design
The Causality of Reagent Selection
In late-stage drug development, the target amine is often embedded within a molecule containing multiple unprotected functional groups (e.g., hydroxyls, indoles, amides).
-
Why Sulfonyl Fluorides? Unlike sulfonyl chlorides, which rapidly hydrolyze in the presence of ambient moisture or basic conditions, sulfonyl fluorides are virtually inert to water and oxygen [2]. They exclusively undergo substitution when the sulfur(VI) center is attacked by a competent nucleophile under specific basic or catalytic activation.
-
Why 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride? Standard benzenesulfonyl fluorides often react too slowly with hindered secondary amines or anilines. By incorporating a pyridine nitrogen (which exerts an inductive electron-withdrawing effect) and a 3-trifluoromethyl group (a powerful
and electron-withdrawing group), the electrophilicity of the S(VI) center is drastically increased. This lowers the activation energy for nucleophilic attack without compromising the hydrolytic stability of the S–F bond.
SuFEx Reaction Pathway
Workflow of Sulfur(VI) Fluoride Exchange (SuFEx) for late-stage amine sulfonylation.
Quantitative Data: Substrate Scope & Reactivity
The choice of base and solvent is dictated by the nucleophilicity of the target amine. The table below summarizes the optimized, field-proven parameters for various amine classes.
| Amine Classification | Equivalents of Reagent | Base (Eq.) | Solvent | Temp / Time | Expected Yield (%) |
| Unhindered Primary Aliphatic | 1.1 | DIPEA (2.0) | CH₂Cl₂ | RT, 2 h | 85–95% |
| Sterically Hindered Secondary | 1.5 | DBU (2.0) | MeCN | 40 °C, 6 h | 75–85% |
| Electron-Deficient Anilines | 2.0 | LiHMDS (2.2) | THF | 0 °C to RT, 12 h | 60–75% |
| Complex API (Late-Stage) | 1.2 | DBU (1.5) | DMF | RT, 4 h | 70–90% |
Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is preferred for complex APIs because it acts as a nucleophilic catalyst, forming a highly reactive transient sulfonylammonium intermediate that rapidly transfers the sulfonyl group to the amine.
Experimental Protocols
The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure the causality of each step can be analytically verified before proceeding.
Protocol A: General SuFEx Sulfonylation for Aliphatic and Complex Amines
Materials Required:
-
Target Amine (1.0 mmol)
-
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (1.2 mmol)
-
DBU (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Target Amine (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Causality: DMF is chosen as a polar aprotic solvent to stabilize the highly charged pentacoordinate S(VI) transition state and facilitate the departure of the fluoride ion.
-
-
Base Addition: Add DBU (1.5 mmol, 224 µL) to the stirring solution at room temperature. Allow to stir for 5 minutes to ensure homogenous deprotonation/activation.
-
Electrophile Addition: Add 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (1.2 mmol) dropwise or in a single portion. The reaction is typically mildly exothermic.
-
Self-Validation Checkpoint 1 (Reaction Completion): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeCN, and analyze via LC-MS (Positive Ion Mode).
-
Validation Criteria: The system is validated when the Extracted Ion Chromatogram (EIC) shows >95% depletion of the starting amine mass
and the appearance of the sulfonamide product. Analytical Tip: The net mass addition of the 3-(CF₃)Py-2-SO₂ group to an R-NH₂ amine is exactly +209 Da . Look for the peak.
-
-
Quenching & Workup: Once validated, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
-
Causality: NaHCO₃ neutralizes the HF byproduct generated during the catalytic cycle and converts DBU into a water-soluble salt, preventing acid-catalyzed degradation of the API during downstream concentration.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure sulfonamide.
Protocol B: Forced Conditions for Deactivated Anilines
Anilines, particularly those with electron-withdrawing groups, lack the nucleophilicity required for standard SuFEx conditions. This protocol utilizes strong base deprotonation.
Step-by-Step Methodology:
-
Deprotonation: Dissolve the aniline (1.0 mmol) in anhydrous THF (5.0 mL) under an inert argon atmosphere and cool to 0 °C using an ice bath.
-
Activation: Dropwise add LiHMDS (1.0 M in THF, 2.2 mL, 2.2 mmol). Stir at 0 °C for 30 minutes.
-
Causality: LiHMDS completely deprotonates the aniline to form a highly nucleophilic lithium amide. 2.2 equivalents are used to ensure the generated HF does not protonate the remaining unreacted aniline.
-
-
Coupling: Add 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (2.0 mmol) dissolved in 1 mL of THF dropwise. Allow the reaction to slowly warm to room temperature overnight (12 h).
-
Self-Validation Checkpoint 2 (TLC/LC-MS): Monitor via TLC (UV active, 254 nm). The highly fluorinated product will typically have a significantly higher
value than the starting aniline. Confirm mass conversion ( ) via LC-MS. -
Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL) to neutralize excess base. Extract with Dichloromethane (3 × 15 mL), dry over MgSO₄, and purify.
Safety & Handling
-
Fluoride Generation: While SuFEx reactions generate stoichiometric fluoride (as HF or a fluoride salt), the slow release and immediate neutralization by the chosen base (DBU/DIPEA) mitigate the risks associated with free HF. However, all reactions must be conducted in a properly ventilated fume hood.
-
Reagent Stability: 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is exceptionally stable compared to its chloride counterpart [3] but should be stored at 2–8 °C under an inert atmosphere to maximize shelf life.
References
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition URL:[Link]
-
Achievements in Fluorination Using Variable Reagents through a Deoxyfluorination Reaction Organic Chemistry Frontiers URL:[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters PubMed Central (PMC) URL:[Link]
Application Note: 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride as a Next-Generation SuFEx Warhead for Covalent Protein Labeling
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the landscape of targeted covalent inhibitors (TCIs) and chemical biology [1]. Unlike traditional electrophiles (e.g., acrylamides or haloacetamides) that predominantly target highly reactive, often scarce cysteine residues, sulfonyl fluorides expand the druggable proteome by selectively modifying Tyrosine, Lysine, and Histidine.
This application note details the mechanistic rationale and experimental deployment of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride , a highly tuned, next-generation SuFEx warhead. By combining the strong electron-withdrawing properties of a trifluoromethyl (-CF3) group with the orienting basicity of a pyridine ring, this scaffold achieves exceptional proximity-induced reactivity while maintaining absolute aqueous stability in the unbound state.
Mechanistic Rationale: The "Sleeping Beauty" Warhead
Sulfonyl fluorides are unique among electrophiles due to their "sleeping beauty" phenomenon—they remain highly stable and inert in aqueous environments but are dramatically activated upon binding to a specific protein microenvironment[2].
The 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride scaffold is engineered to exploit this phenomenon through two synergistic mechanisms:
-
Inductive Activation: The strong electron-withdrawing nature of the -CF3 group increases the electrophilicity of the S(VI) center, lowering the activation energy required for nucleophilic attack.
-
Orientation and Microenvironment Modulation: The pyridine nitrogen can act as a localized hydrogen-bond acceptor. When docked in a protein binding pocket, it helps orient the warhead's trajectory and can interact with proximal residues to lower the pKa of the attacking nucleophile (e.g., the ε-amino group of Lys or the phenolic -OH of Tyr) [4].
Mechanism of proximity-induced SuFEx activation and covalent bond formation.
Target Residue Selectivity and Profiling
SuFEx warheads do not react indiscriminately. They require a "Goldilocks" microenvironment where the target residue is structurally aligned for nucleophilic attack. Table 1 summarizes the quantitative and qualitative parameters governing the labeling of non-cysteine residues [3].
Table 1: Target Residue Profiling for SuFEx Labeling
| Target Residue | Nucleophilic Atom | Optimal pH Range | Relative Reactivity | Structural Prerequisite in Binding Pocket |
| Tyrosine (Tyr) | Phenolic -OH | 7.5 – 8.5 | High | Proximal basic residue (e.g., Arg/Lys) to lower pKa |
| Lysine (Lys) | ε-Amino -NH2 | 7.4 – 8.0 | Moderate to High | Proximal acidic residue (e.g., Glu/Asp) to anchor |
| Histidine (His) | Imidazole -NH | 7.0 – 7.5 | Moderate | Precise trajectory for S-N bond formation |
Experimental Protocols
Protocol A: In Vitro Covalent Labeling and MS Validation
This protocol establishes a self-validating system to confirm that the labeling is active-site directed (proximity-induced) rather than a non-specific collision event.
Causality of Reagents:
-
Buffer Choice: HEPES is utilized instead of Tris. Tris contains a primary amine that can act as a competitive nucleophile, quenching the SuFEx warhead. HEPES, a tertiary amine, is non-nucleophilic.
-
pH Optimization: The pH is maintained at 7.5–8.0 to slightly increase the deprotonated fraction of target Lys/Tyr residues without causing protein denaturation or accelerating background hydrolysis.
Step-by-Step Methodology:
-
Protein Preparation: Dilute the purified target protein to a final concentration of 2 µM in 50 mM HEPES, 150 mM NaCl, pH 7.8.
-
Control Setup (Critical): Aliquot the protein into two separate vials. To Vial 1 (Negative Control), add a known reversible competitive inhibitor (100 µM) and incubate for 30 minutes. To Vial 2 (Test), add an equivalent volume of DMSO vehicle. Rationale: If the SuFEx reaction is truly proximity-driven, occupying the active site with a reversible binder will completely abolish covalent labeling.
-
Warhead Addition: Add 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride to both vials at a final concentration of 20 µM (10-fold molar excess).
-
Incubation: Incubate the reactions at 25°C for 2–4 hours with gentle agitation.
-
Quenching & Desalting: Quench the reaction by adding 1 mM DTT (to scavenge unreacted electrophiles) and pass the mixture through a Zeba Spin Desalting Column to remove small molecules.
-
Intact Mass Analysis: Analyze the samples via LC-TOF-MS.
-
Validation Metric: Successful labeling is confirmed by an exact mass shift of +209.14 Da on the intact protein (addition of the C6H3F3NO2S moiety minus the eliminated fluoride and proton). The negative control must show no mass shift.
-
Protocol B: Live-Cell Chemoproteomic Profiling (ABPP)
To evaluate the off-target landscape of a functionalized 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride probe (e.g., bearing an alkyne handle) in a complex biological matrix, Activity-Based Protein Profiling (ABPP) is employed.
Step-by-Step Methodology:
-
In Situ Labeling: Culture target cells (e.g., HEK293T) to 80% confluency. Treat the cells with 10 µM of the alkyne-functionalized SuFEx probe in serum-free media for 4 hours at 37°C.
-
Lysis: Harvest the cells, wash twice with cold PBS, and lyse using probe sonication in PBS containing 0.1% Triton X-100 and protease inhibitors. Centrifuge at 20,000 × g for 20 minutes to clear the lysate.
-
CuAAC Click Chemistry: Adjust the lysate protein concentration to 2 mg/mL. Add the click chemistry reagents in the following order: 100 µM Biotin-Azide, 1 mM TCEP (reduces Cu(II) to active Cu(I)), 100 µM TBTA (stabilizes Cu(I)), and 1 mM CuSO4. Vortex gently and incubate in the dark for 1 hour at room temperature.
-
Enrichment: Precipitate the proteome using cold methanol/chloroform to remove unreacted click reagents. Resuspend the protein pellet in 1% SDS/PBS and incubate with Streptavidin-agarose beads for 2 hours.
-
On-Bead Digestion & LC-MS/MS: Wash the beads extensively with 1% SDS, 8M Urea, and PBS. Perform on-bead reduction (DTT), alkylation (iodoacetamide), and digestion (Trypsin) overnight. Elute the peptides and analyze via high-resolution LC-MS/MS to identify the modified residues.
Workflow for live-cell chemoproteomic profiling using SuFEx-based activity probes.
References
[1] Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]
[2] Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences. URL:[Link]
[3] Wang, J., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society. URL:[Link]
[4] Jones, L. H., & Pitchko, V. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology. URL:[Link]
Application Note: High-Efficiency SuFEx Coupling of 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride with Phenols
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized conditions, and self-validating protocols for heteroaryl SuFEx click chemistry.
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier "click chemistry" methodology, enabling the rapid, modular assembly of complex molecules via highly stable S(VI) hubs [1]. While early SuFEx protocols heavily utilized sulfuryl fluoride gas (SO₂F₂), the development of bench-stable, solid, or liquid heteroaryl sulfonyl fluorides has revolutionized late-stage functionalization in drug discovery [3].
This application note details the specific reaction conditions, mechanistic causality, and standardized protocols for reacting 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride (CAS 1936113-73-3) [4] with phenolic nucleophiles. Due to the extreme electron deficiency of this specific heteroaryl scaffold, it exhibits exceptional reactivity, requiring carefully tuned catalytic conditions to prevent side reactions while maximizing the yield of the resulting aryl 3-(trifluoromethyl)pyridine-2-sulfonates.
Mechanistic Rationale: The Electrophilicity of Heteroaryl Sulfonyl Fluorides
In SuFEx chemistry, the S–F bond is thermodynamically highly stable and resistant to reduction or non-specific nucleophilic attack (often passing the "refluxing aniline test"). However, its latent reactivity can be precisely activated under specific catalytic conditions [2].
The reagent 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride is a uniquely powerful electrophile due to two synergistic structural features:
-
Inductive/Mesomeric Withdrawal: The trifluoromethyl (–CF₃) group at the 3-position strongly withdraws electron density from the pyridine ring.
-
Heteroaromatic Activation: The adjacent pyridine nitrogen atom further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl group.
When reacting with phenols—which are relatively weak nucleophiles compared to aliphatic amines—a catalyst is strictly required. The use of organic superbases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP serves a dual mechanistic purpose[6]. The base not only deprotonates the phenol to generate a highly nucleophilic phenoxide, but it also engages in a specialized hydrogen-bonding network that stabilizes the departing fluoride ion, facilitating the transition from a covalent S–F bond to an expelled leaving group [5].
Caption: Mechanistic pathway of base-catalyzed SuFEx between heteroaryl sulfonyl fluorides and phenols.
Optimization of Reaction Conditions
To establish a self-validating system, empirical data must dictate the choice of conditions. The table below summarizes the quantitative performance of various catalytic systems for the coupling of 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride with standard phenolic substrates.
Acetonitrile (MeCN) is the optimal solvent due to its high dielectric constant, which stabilizes the polar transition state of the S(VI) substitution. For sterically hindered phenols, the addition of hexamethyldisilazane (HMDS) alongside a guanidine base (like BTMG) accelerates the reaction by forming a transient silyl ether, harnessing the immense thermodynamic driving force of Si–F bond formation (~140 kcal/mol) [6].
Table 1: Comparative SuFEx Conditions for Phenol Coupling
| Entry | Phenol State | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Advantage |
| 1 | Free Phenol | DBU (20 mol%) | MeCN | 25 | 2.0 | >90 | Standard, cost-effective click protocol. |
| 2 | Free Phenol | BEMP (10 mol%) | MeCN | 25 | 0.5 | >95 | Faster kinetics for deactivated phenols. |
| 3 | TMS-Phenol | DBU (10 mol%) | DCM | 25 | 4.0 | 92 | Si-F driving force; ideal for moisture-sensitive setups. |
| 4 | Free Phenol | BTMG (20 mol%) + HMDS | MeCN | 25 | 1.5 | 94 | In situ silylation; bypasses pre-functionalization. |
Standardized Experimental Protocols
The following protocols are designed as self-validating workflows. By incorporating specific analytical checkpoints (e.g., ¹⁹F NMR monitoring), the researcher can definitively confirm reaction progress before proceeding to purification, ensuring high-fidelity results.
Protocol A: Direct DBU-Catalyzed SuFEx (Recommended for Standard Phenols)
Reagents:
-
Phenol substrate (1.0 equiv, 0.5 mmol)
-
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (1.1 equiv, 0.55 mmol)
-
DBU (0.2 equiv, 0.1 mmol)
-
Anhydrous Acetonitrile (2.0 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the phenol substrate (0.5 mmol) and 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride (0.55 mmol).
-
Solvation: Suspend the reagents in 2.0 mL of anhydrous acetonitrile under a nitrogen atmosphere. Stir until a homogeneous solution is achieved.
-
Catalyst Injection: Add DBU (15 µL, 0.1 mmol) dropwise via a microsyringe. Causality Note: A slight exotherm may occur as the base deprotonates the phenol and initiates the catalytic cycle.
-
Self-Validating Checkpoint (¹⁹F NMR): After 1 hour of stirring at room temperature, extract a 50 µL aliquot, dilute in CD₃CN, and acquire a rapid ¹⁹F NMR spectrum. The complete disappearance of the sharp sulfonyl fluoride multiplet (typically +40 to +50 ppm) and the appearance of the [DBU-H]⁺F⁻ signal validate quantitative conversion.
-
Quenching & Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and wash with 0.1 M HCl (5 mL) to quench the DBU and remove basic byproducts. Wash with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure aryl 3-(trifluoromethyl)pyridine-2-sulfonate.
Protocol B: HMDS/BTMG Accelerated SuFEx (Recommended for Hindered Phenols)
For sterically encumbered or electronically deactivated phenols, in situ silylation provides a superior thermodynamic pathway [6].
Step-by-Step Methodology:
-
Preparation: In a dry vial, combine the hindered phenol (0.5 mmol) and 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride (0.55 mmol) in anhydrous MeCN (2.0 mL).
-
Additive Introduction: Add HMDS (0.5 equiv, 0.25 mmol). Causality Note: HMDS acts as the silylating agent, converting the phenol to a TMS-ether in situ.
-
Catalyst Injection: Add BTMG (Barton's base, 0.2 equiv, 0.1 mmol). Stir at room temperature.
-
Monitoring: Monitor via LC-MS. The formation of the highly stable Si–F byproduct drives the equilibrium entirely to the product side, usually reaching completion within 90 minutes.
-
Workup: Evaporate the volatile byproducts (NH₃, TMS-F, and solvent) directly under high vacuum. The crude residue often requires minimal purification due to the traceless nature of the gaseous/volatile byproducts.
Caption: Step-by-step experimental workflow with integrated self-validation loops for SuFEx coupling.
Troubleshooting & Quality Control
-
Premature Hydrolysis: 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is more sensitive to moisture than standard aryl sulfonyl fluorides due to its extreme electron deficiency. If sulfonic acid byproducts are observed via LC-MS, ensure absolute anhydrous conditions and verify the quality of the MeCN.
-
Incomplete Conversion: If the reaction stalls, do not simply increase the temperature, as this may degrade the heteroaryl sulfonyl fluoride. Instead, verify the pKa of the phenol. For highly acidic phenols (e.g., nitrophenols), DBU may form a stable, unreactive salt. Switch to the HMDS/BTMG protocol (Protocol B) to force the reaction via Si–F bond formation.
-
Product Stability: The resulting aryl 3-(trifluoromethyl)pyridine-2-sulfonates are highly stable to aqueous workup and standard chromatography, making them excellent candidates for downstream biological assays or late-stage cross-coupling.
References
-
Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. Grantome. Available at:[Link]
-
Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. National Institutes of Health (NIH). Available at:[Link]
-
SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society (ACS). Available at:[Link]
-
SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers. Macromolecules (ACS Publications). Available at:[Link]
-
Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. Available at:[Link]
Peptide modification techniques using pyridine sulfonyl fluoride warheads
Application Note: Precision Peptide Modification via Pyridine Sulfonyl Fluoride (PSF) Warheads
The Mechanistic Edge of Pyridine Sulfonyl Fluorides
As a Senior Application Scientist in covalent drug discovery, I frequently encounter the challenge of balancing warhead reactivity with aqueous stability. Traditional electrophiles, such as Michael acceptors or aliphatic sulfonyl halides, often suffer from premature hydrolysis or off-target reactivity in complex biological matrices. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this landscape, offering a "click" chemistry approach that is highly chemoselective and stable under physiological conditions[1].
The causality behind selecting a pyridine sulfonyl fluoride (PSF) over a standard aryl sulfonyl fluoride lies in its unique electronic architecture. The nitrogen atom within the pyridine ring exerts a strong electron-withdrawing effect. When strategically paired with other electron-withdrawing substituents (e.g., a cyano group at the 6-position), the combined inductive and resonance effects pull electron density away from the sulfonyl group[2]. This drastically increases the positive charge on the sulfur atom, priming it as a potent electrophilic center without compromising the exceptional hydrolytic and reductive stability of the S-F bond[2][3].
Chemoselectivity and Targeting Landscape
Unlike cysteine-directed warheads, PSFs are uniquely suited for targeting harder nucleophiles such as Tyrosine (Tyr), Lysine (Lys), and Histidine (His)[4]. The reaction is highly dependent on the local microenvironment; proximal basic residues can facilitate the deprotonation of the target amino acid, exponentially increasing its nucleophilicity[4].
Table 1: Comparative Reactivity and Stability Profiles of SuFEx Warheads
| Warhead Scaffold | Primary Nucleophile Targets | Aqueous Stability (t1/2 at pH 7.4) | Relative Electrophilicity |
| Aliphatic Sulfonyl Fluoride | Lys, Ser | Moderate (< 12 h) | High |
| Aryl Sulfonyl Fluoride | Tyr, Lys, His | High (> 48 h) | Moderate |
| Pyridine Sulfonyl Fluoride | Tyr, His (Context-dependent) | Very High (> 72 h) | Tunable / High |
| Aryl Fluorosulfate | Tyr, Lys | Excellent (> 7 Days) | Low (Requires microenvironment) |
Workflow: Integration of PSF into Peptide Scaffolds
To successfully deploy PSFs, the warhead must be integrated into the peptide sequence without degrading the S-F bond during synthesis.
Workflow for integrating pyridine sulfonyl fluoride warheads into peptides.
Experimental Protocols: A Self-Validating System
The following protocols are designed as a self-validating system. Every critical step includes a mechanistic rationale (causality) and a validation checkpoint to ensure the integrity of the SuFEx reaction.
Protocol A: Solid-Phase Synthesis of PSF-Functionalized Peptides
Causality: The PSF moiety must be introduced at the N-terminus post-elongation. Subjecting the sulfonyl fluoride to repeated cycles of piperidine (used for Fmoc deprotection) will lead to premature nucleophilic attack and degradation of the warhead.
-
Peptide Elongation: Synthesize the desired peptide sequence on a Rink Amide resin using standard Fmoc-SPPS chemistry.
-
Fmoc Removal: Remove the final N-terminal Fmoc group using 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine, which could otherwise act as a competing nucleophile.
-
PSF Coupling: Dissolve 3.0 equivalents of the pyridine sulfonyl fluoride carboxylic acid building block (e.g., 6-cyanopyridine-2-sulfonyl fluoride-4-carboxylic acid) and 3.0 eq of HATU in DMF. Add 6.0 eq of DIPEA.
-
Critical Insight: DIPEA is a sterically hindered base. It is utilized here because it effectively deprotonates the carboxylic acid for HATU activation but is too bulky to attack the highly protected S-F bond.
-
-
Resin Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. The S-F bond is exceptionally stable to strong acids, ensuring the warhead remains intact[3].
-
Validation Checkpoint: Precipitate in cold ether, lyophilize, and analyze via LC-MS. You must observe the exact mass of the peptide + the intact PSF warhead. The absence of a -20 Da mass shift confirms the fluoride has not been lost.
Protocol B: SuFEx-Mediated Conjugation / Macrocyclization in Aqueous Media
Causality: SuFEx reactions with Tyrosine require the phenol side chain to be in its phenolate anion form. By conducting the reaction at pH 8.0–8.5, we selectively deprotonate the Tyrosine hydroxyl without causing bulk hydroxide-mediated hydrolysis of the PSF warhead[1].
-
Peptide Dissolution: Dissolve the purified PSF-peptide in a minimal amount of DMSO (up to 5% final volume) to ensure complete solubility.
-
Buffer Addition: Dilute the solution to a final peptide concentration of 100 μM using 100 mM Tris-HCl buffer at pH 8.0.
-
Critical Insight: Avoid buffers containing primary amines (like high concentrations of unadjusted Tris at high pH) if the PSF is hyper-reactive, though Tris is generally tolerated due to the chemoselectivity of SuFEx for phenolate anions over neutral amines at this pH.
-
-
Incubation: Incubate the reaction at 37°C for 12–24 hours. The proximity of basic residues in the target protein (or within the peptide for macrocyclization) will act as a local base, further accelerating the heterolytic cleavage of the S-F bond[4].
-
Validation Checkpoint (Self-Validation): Quench the reaction with 1% Formic Acid to re-protonate unreacted species and halt the reaction. Analyze via High-Resolution LC-MS. A successful SuFEx conjugation is strictly validated by observing a precise mass shift of -20.00 Da (loss of HF) relative to the combined mass of the precursors.
Mechanistic Pathway of SuFEx Reaction
The transition state of the SuFEx reaction is a critical concept. The incoming phenolate nucleophile attacks the sulfur center, forming a trigonal bipyramidal S(VI) transition state before the heterolytic cleavage of the S-F bond expels the fluoride ion[3].
SuFEx mechanistic pathway for Tyrosine modification by PSF warheads.
Troubleshooting & Final Insights
If the SuFEx reaction fails to proceed, the primary culprit is often an insufficiently basic microenvironment. While raising the bulk pH to 9.0 can force the reaction, it risks hydrolyzing the warhead. Instead, consider redesigning the peptide scaffold to include a proximal Histidine or Arginine residue near the target Tyrosine. This bio-inspired design mimics natural enzyme active sites, creating a localized basic pocket that drastically lowers the activation energy required for the SuFEx exchange[4].
References[2] 6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8 | Benchchem | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbEaskG_-ni_RMgySFTIWIzppQhMuxzb3vMsBhRWH1Uhy0pP8PmgU3zK25A2rMg8_6a2pofQiGJuDZTrL41qw8C92LwhQvL493iUv7ERhbefyHvkY7_TdHmax8oFGtBBvnOwH8[4] Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvfDRCYWWQa1PsJswYrSeR3tZ7E508MSWjZ6MyQ45rh1IGEW9e1as07LbZpUi3Sed7jv5_dqxuXXAUKzy8v26AB3eCguR3XiEMp0B1efZT7GYTAwFtOczGsq-YiSmU_EgALEknIlpJV_B-mpQ=[1] Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Y3hU7aybcP6uSzxQbgHc4QYQwneqfj2CwQhSrz2RlPk2gUpZ1w02oIsSCaHRhfqyo9xN_iwukoPCF9SX7KL5N7KqowhK16H9bDDBRvkh-rBHdBNapX_J142w5Ka6A-7S1KqZ1dFfm9GYI3k=[3] New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNlzeJmVOez1v4oV4kOin817diE4WYVVhnV4pnLJ7hYHEkz9IIgm5mnZlC8PjBxXpxKQXnLexWOrLJs6918nZpXCWZI7zn927qvXssEdx0n-CRhCCw_fKXuK5ejontNJPhWn7WvFejSah3SX18XDY=
Sources
- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Bioconjugation via SuFEx Chemistry Using 3-CF3-Pyridine-2-SO2F Probes
Introduction & Rationale
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally upgraded the bioconjugation toolkit available to drug development professionals. Originally pioneered as a next-generation click chemistry (1)[1], SuFEx relies on the unique reactivity of the S-F bond. While traditional N-hydroxysuccinimide (NHS) esters suffer from rapid hydrolytic degradation and maleimides are prone to retro-Michael deconjugation in vivo, sulfonyl fluorides offer a rare combination of absolute aqueous stability and highly selective reactivity toward specific protein nucleophiles (2)[2].
Within this class, the 3-CF3-pyridine-2-sulfonyl fluoride (3-CF3-Py-SO2F) scaffold represents a highly engineered, premium probe. By incorporating a heteroaromatic core and a strongly electron-withdrawing trifluoromethyl group, this probe achieves accelerated conjugation kinetics, precise microenvironmental targeting, and provides an integrated analytical handle for label-free validation.
Mechanistic Insights: The Causality of Probe Design
As an application scientist, it is crucial to understand why a reagent behaves the way it does, rather than just how to use it. The 3-CF3-Py-SO2F probe is governed by three core mechanistic pillars:
-
Electrophilic Activation via the -CF3 Group : The exceptional strength of the S-F bond renders sulfonyl fluorides highly stable against non-specific hydrolysis (3)[3]. However, the strong electron-withdrawing nature (-I effect) of the trifluoromethyl group at the 3-position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the S(VI) center. This increases the electrophilicity of the sulfur atom, accelerating nucleophilic attack by the unprotonated ε-amino groups of lysine or the phenolate of tyrosine.
-
Microenvironmental Directing : The pyridine nitrogen acts as a localized hydrogen-bond acceptor. When the probe approaches a protein surface, this nitrogen can interact with the peptide backbone, increasing the effective local concentration and orienting the S-F bond for optimal in-line attack. This proximity effect effectively lowers the activation energy required for the SuFEx event (4)[4].
-
Built-in Analytical Handle : The -CF3 group provides a robust ^19F NMR signal. Because ^19F has 100% natural abundance and zero background in native proteins, it allows for quantitative, label-free tracking of the conjugation event (5)[5].
Fig 1: Mechanistic pathway of SuFEx bioconjugation using 3-CF3-Py-SO2F probes.
Quantitative Data: Probe Reactivity Profiles
To contextualize the performance of the 3-CF3-Py-SO2F scaffold, the table below summarizes its reactivity profile against traditional and first-generation SuFEx linkers.
| Probe Scaffold | Aqueous Half-Life (pH 7.4) | Relative Reactivity (k_rel) | Primary Target Residues | Analytical Handle |
| NHS-Ester | < 1 hour | Very High (Non-specific) | Lysine (N-term) | None |
| Phenyl-SO2F | > 24 hours | Low | Tyr > Lys | None |
| Pyridine-2-SO2F | > 24 hours | Moderate | Lys, Tyr, His | None |
| 3-CF3-Py-SO2F | > 12 hours | High (Tunable) | Lys, Tyr (Microenvironment dependent) | ^19F NMR (-CF3) |
Data synthesized from foundational stability studies of heteroaromatic sulfonyl fluorides (6)[6].
Experimental Protocols: Protein Conjugation Workflow
The following protocol is designed as a self-validating system . Every step includes causality to ensure the researcher understands the biochemical physics at play.
Step 1: Probe Preparation
-
Action : Dissolve the 3-CF3-Py-SO2F probe in anhydrous DMSO to create a 10 mM stock solution.
-
Causality : While the S-F bond is highly stable in water, storing the stock in anhydrous DMSO prevents any background hydrolysis over long-term freeze-thaw cycles, ensuring absolute stoichiometric accuracy during the reaction.
Step 2: Buffer Exchange and pH Optimization
-
Action : Exchange the target protein into 50 mM HEPES buffer, pH 7.8–8.2, containing 150 mM NaCl.
-
Causality : SuFEx bioconjugation relies on the availability of unprotonated nucleophiles. The slight alkalinity increases the population of unprotonated ε-amino groups on surface-exposed lysines without denaturing the protein. Critical: Avoid primary amine-containing buffers (e.g., Tris), as they will act as competitive nucleophiles.
Step 3: SuFEx Reaction Execution
-
Action : Add the probe to the protein solution at a 5:1 to 20:1 molar excess (depending on desired Degree of Conjugation, DoC). Keep the final DMSO concentration ≤ 5% v/v. Incubate at room temperature for 2 to 4 hours with gentle agitation.
-
Causality : The microenvironmental directing effect of the pyridine ring allows this reaction to proceed efficiently at room temperature, bypassing the need for exogenous catalysts (like DBU or TBAF) which are toxic to biological systems.
Step 4: Purification
-
Action : Remove excess unreacted probe using a Size Exclusion Chromatography (SEC) desalting column (e.g., Zeba Spin or PD-10) pre-equilibrated with PBS (pH 7.4).
Step 5: Self-Validating Quality Control (LC-MS & ^19F NMR)
-
Action : Perform intact protein LC-MS. You must observe a mass shift of +[Probe Mass - 20 Da] (representing the loss of HF).
-
Action : Perform ^19F NMR on the purified conjugate.
-
Causality : This is the ultimate self-validation step. The disappearance of the sharp SO2F signal (typically +50 to +60 ppm) and the retention of the -CF3 signal (typically -60 to -65 ppm) provides an internal, stoichiometric confirmation of covalent attachment without relying solely on ionization-dependent MS data (5)[5].
Visualizations
Fig 2: Step-by-step workflow for targeted protein bioconjugation and self-validating quality control.
References
- Source: enamine.
- Source: scholaris.ca (PRISM)
- Source: ambeed.
- Source: The Journal of Organic Chemistry (ACS Publications)
- Source: Macromolecules (ACS Publications)
- Closing the gap between 19F and 18F chemistry Source: SciSpace / PMC URL
Sources
Application Notes and Protocols for the Solid-Phase Synthesis Applications of 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride
Introduction: A Modern Reagent for Robust Solid-Phase Synthesis
In the landscape of modern drug discovery and chemical biology, solid-phase synthesis (SPS) stands as a cornerstone for the rapid assembly of compound libraries. The efficiency of SPS hinges on the availability of robust and versatile reagents that perform reliably under heterogeneous reaction conditions. 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride emerges as a superior reagent for the introduction of the 3-(trifluoromethyl)pyridin-2-ylsulfonyl moiety onto solid-supported substrates.
The unique combination of a trifluoromethyl group and a pyridine ring imparts desirable physicochemical properties to the resulting sulfonamides and sulfonate esters, including enhanced metabolic stability and altered pKa values, which are often sought after in medicinal chemistry.[1] The sulfonyl fluoride functional group itself offers a compelling balance of stability and reactivity.[2] Unlike the more traditional sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis, yet they react readily with nucleophiles under appropriate activation, making them ideal for the aqueous and alcoholic solvent systems often employed in solid-phase synthesis.[3][4] This unique reactivity profile has positioned sulfonyl fluorides as key players in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[3]
These application notes provide detailed protocols for the utilization of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride in the solid-phase synthesis of sulfonamides and sulfonate esters, offering researchers a practical guide to leveraging this versatile reagent in their synthetic endeavors.
Core Applications and Mechanistic Considerations
The primary application of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride in solid-phase synthesis is the sulfonylation of resin-bound nucleophiles, predominantly primary and secondary amines, to yield sulfonamides, and to a lesser extent, the sulfonylation of alcohols and phenols to afford sulfonate esters.
The reaction proceeds via a nucleophilic attack of the resin-bound amine or alcohol on the electrophilic sulfur atom of the sulfonyl fluoride. The reaction is typically facilitated by a non-nucleophilic organic base, which serves to deprotonate the nucleophile, thereby increasing its reactivity.
Experimental Workflows and Protocols
Solid-Phase Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonamides
This protocol details the on-resin synthesis of sulfonamides using a resin-bound primary or secondary amine and 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride.
Caption: Workflow for Solid-Phase Sulfonate Ester Synthesis.
Materials:
-
Wang resin (or other suitable hydroxyl-functionalized resin)
-
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
-
Pyridine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 eq) in DCM for 1 hour.
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Sulfonylation:
-
Dissolve 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (4.0 eq) in DCM.
-
Add pyridine (8.0 eq) to the solution.
-
Add the solution to the resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 12-24 hours.
-
Capping: After the reaction, wash the resin with DCM (3x). Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and pyridine in DCM for 1 hour. [5]6. Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether. Centrifuge to collect the precipitate, then wash with cold diethyl ether.
-
Purification: Purify the crude product by preparative HPLC.
| Parameter | Value |
| Resin Loading | 0.1 - 0.5 mmol/g |
| 3-(CF3)Py-2-SO2F (eq) | 4.0 |
| Base (Pyridine) (eq) | 8.0 |
| Reaction Time (h) | 12 - 24 |
| Temperature (°C) | 25 |
Trustworthiness: Self-Validating Systems and Best Practices
To ensure the success of these protocols, it is crucial to incorporate in-process controls.
-
Reaction Monitoring: The completion of the sulfonylation of amines can be qualitatively assessed using the Kaiser test. A negative Kaiser test (the beads remain colorless) indicates the absence of primary amines. For secondary amines, the chloranil test can be employed. [6]* Cleavage and Analysis: After cleavage, a small aliquot of the crude product should be analyzed by LC-MS to confirm the presence of the desired product and to assess its purity before proceeding with large-scale purification.
-
Reagent Quality: The 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride should be of high purity. It is the fluoride analogue of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. [7]Its precursor, 3-(trifluoromethyl)pyridine-2-sulfonamide, is also commercially available. [8][9][10]The stability of sulfonyl fluorides is generally good, but they should be stored in a cool, dry place. [11]
Conclusion
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a highly effective reagent for the solid-phase synthesis of sulfonamides and sulfonate esters. Its enhanced stability compared to sulfonyl chlorides, coupled with its reliable reactivity, makes it a valuable tool for the construction of diverse compound libraries. The protocols detailed in these application notes provide a comprehensive guide for researchers to successfully implement this reagent in their solid-phase synthesis workflows, enabling the efficient generation of novel molecules for drug discovery and chemical biology.
References
-
ResearchGate. (2025, August 10). Application of Sulfonyl Fluorides in Organic Transformation | Request PDF. Retrieved from [Link]
-
MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]
-
ScienceDirect. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. Retrieved from [Link]
-
PubMed. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(trifluoromethyl)pyridine-2-sulfonamide (C6H5F3N2O2S). Retrieved from [Link]
-
MAGIC Knowledge Base. (n.d.). 3-(Trifluoromethyl)pyridine-2-sulfonamide. Retrieved from [Link]
-
Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (2025, October 18). (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]
-
Spiral. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. Retrieved from [Link]
-
Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]
-
DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 4. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | C6H3ClF3NO2S | CID 13910920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Trifluoromethyl)pyridine-2-sulfonamide | CymitQuimica [cymitquimica.com]
- 9. PubChemLite - 3-(trifluoromethyl)pyridine-2-sulfonamide (C6H5F3N2O2S) [pubchemlite.lcsb.uni.lu]
- 10. MAGIC Knowledge Base - 3-(Trifluoromethyl)pyridine-2-sulfonamide [magic.eco]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing SuFEx Reactions with Sterically Hindered Amines
Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of sterically hindered amines in SuFEx reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your reaction yields and achieve your synthetic goals.
Introduction: The Challenge of Steric Hindrance in SuFEx Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for the rapid and reliable construction of molecular architectures.[1][2] The reaction's robustness and broad functional group tolerance have made it an invaluable tool in drug discovery, materials science, and chemical biology.[2][3] However, like any chemical transformation, its efficiency can be hampered by certain substrate characteristics, most notably steric hindrance.
Sterically hindered amines, particularly secondary amines and those with bulky substituents near the nitrogen atom, pose a significant challenge to achieving high yields in SuFEx reactions. The bulky nature of these amines can physically obstruct the approach of the nucleophilic nitrogen to the electrophilic sulfur center of the sulfonyl fluoride, thereby slowing down or even preventing the desired reaction. This guide will delve into the mechanistic considerations and practical solutions for overcoming these steric barriers.
Troubleshooting Guide: Low Yields with Sterically Hindered Amines
This section is structured to help you diagnose and resolve common issues encountered when working with sterically demanding amine substrates in SuFEx reactions.
Issue 1: No or Minimal Product Formation
Possible Cause: Insufficient activation of the amine nucleophile or the sulfonyl fluoride electrophile. The steric bulk around the amine necessitates a more potent catalytic system to overcome the high activation energy barrier.
Solutions:
-
Employ a Stronger, Sterically Hindered Base: Standard bases like triethylamine (TEA) may not be sufficient to deprotonate a hindered amine or activate the sulfonyl fluoride effectively.[2] Consider using a more powerful, non-nucleophilic guanidine base such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) , also known as Barton's base.[2][4] BTMG has been shown to be a superior catalyst for SuFEx reactions, often providing a balance between high reactivity and selectivity.[2][4]
-
Utilize a Synergistic Catalyst System: The combination of a strong base with a silicon-based additive can dramatically accelerate the reaction. Hexamethyldisilazane (HMDS) , when used in conjunction with a base like BTMG or DBU, can act as an in situ silylating agent for the amine, increasing its nucleophilicity.[2][3] The resulting formation of a strong Si-F bond also serves as a thermodynamic sink, driving the reaction forward.[3]
-
Consider Lewis Acid Catalysis: For particularly challenging substrates, a Lewis acid can be employed to activate the sulfonyl fluoride. Calcium(II) triflimide (Ca(NTf2)2) , in combination with a Lewis base like 1,4-diazabicyclo[2.2.2]octane (DABCO) , has proven effective for promoting SuFEx reactions with a wide range of amines, including those that are sterically hindered or electron-deficient.[5][6][7] The Lewis acid is thought to coordinate to the sulfonyl group, increasing its electrophilicity.[8]
-
Explore Nucleophilic Catalysis: In some cases, a nucleophilic catalyst can facilitate the reaction. 1-Hydroxybenzotriazole (HOBt) has been successfully used to catalyze the SuFEx reaction of sulfonyl fluorides with amines, providing a pathway to sterically hindered sulfonamides.[9][10] The proposed mechanism involves the formation of a more reactive HOBt-sulfonyl intermediate.[11]
Experimental Protocol: General Procedure for BTMG/HMDS Catalyzed SuFEx with a Hindered Secondary Amine
This protocol is a starting point and may require optimization for your specific substrates.
-
To a clean, dry vial equipped with a magnetic stir bar, add the sulfonyl fluoride (1.0 equiv).
-
Add the sterically hindered amine (1.1-1.5 equiv).
-
Add the solvent (e.g., acetonitrile, THF, 0.1-0.5 M).
-
Add HMDS (1.5-2.0 equiv).
-
Add BTMG (5-20 mol%).
-
Stir the reaction mixture at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be concentrated in vacuo to remove volatile components. Further purification may be achieved by column chromatography.
Issue 2: Slow Reaction Rate
Possible Cause: Even with an appropriate catalyst, the reaction kinetics may be slow due to steric repulsion in the transition state.
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary energy to overcome the activation barrier. Monitor the reaction carefully to avoid potential side reactions or decomposition. Temperatures in the range of 40-80 °C are typically explored.
-
Increase Catalyst Loading: For particularly stubborn reactions, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can improve the reaction rate.[5] However, be mindful that higher catalyst loadings may complicate purification.
-
Solvent Optimization: The choice of solvent can influence the reaction rate. Aprotic polar solvents like acetonitrile, THF, or DMF are commonly used. For reactions involving charged intermediates, a more polar solvent may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of base-catalyzed SuFEx with amines?
A1: Computational studies suggest that the base-catalyzed SuFEx reaction with a primary amine proceeds through an SN2-type mechanism.[1][12] The primary role of the complementary base is to deprotonate the amine, thereby significantly increasing its nucleophilicity and lowering the reaction barrier.[1][12]
Q2: Why is a hindered base like BTMG often more effective than a smaller base like TEA?
A2: While both can act as Brønsted bases, a sterically hindered base like BTMG is less likely to act as a nucleophile itself and participate in unwanted side reactions.[1] Its greater basicity also leads to a higher concentration of the more nucleophilic deprotonated amine at equilibrium.[2]
Q3: Can I use silylated amines directly in SuFEx reactions?
A3: Yes, using pre-silylated amines is a viable strategy, particularly in conjunction with Lewis acid catalysis.[13][14] This approach can be advantageous as it avoids the in situ silylation step and can lead to cleaner reactions. The silicon atom acts as a fluoride trap, preventing the formation of HF and potentially improving catalytic turnover.[13]
Q4: Are there alternatives to sulfonyl fluorides for reacting with hindered amines?
A4: While sulfonyl fluorides are the classic electrophiles in SuFEx, other sulfur(VI) hubs can be used. For instance, the "SuFExAmide" protocol utilizes benzene-1,3-disulfonyl fluoride as a coupling agent to form amides from sterically hindered and electron-deficient amines via an acyl fluoride intermediate.[15][16]
Data & Diagrams
Table 1: Comparison of Catalytic Systems for SuFEx with Hindered Amines
| Catalyst System | Key Features | Typical Conditions | Suitable For | Reference(s) |
| BTMG / HMDS | Highly active, synergistic system. | 5-20 mol% BTMG, 1.5-2.0 equiv HMDS, MeCN, RT-60 °C | A broad range of hindered primary and secondary amines. | [2][4][5] |
| Ca(NTf2)2 / DABCO | Lewis acid activation of the sulfonyl fluoride. | Stoichiometric or catalytic Ca(NTf2)2, DABCO, THF, RT | Electron-deficient and sterically demanding amines. | [5][6][7][8] |
| HOBt | Nucleophilic catalysis. | 10-20 mol% HOBt, base (e.g., DIPEA), DMSO, RT | Synthesis of sterically hindered sulfonamides. | [9][10][11] |
| NHC / HOBt | Relay catalysis. | 10 mol% NHC, 10 mol% HOBt, solvent, RT | Primary and secondary amines. | [9] |
Diagram 1: Proposed Catalytic Cycle for BTMG/HMDS Accelerated SuFEx
Caption: Proposed mechanism for the BTMG/HMDS catalyzed SuFEx reaction.
Diagram 2: Troubleshooting Workflow for Low SuFEx Yield
Caption: A decision tree for troubleshooting low-yield SuFEx reactions.
References
-
Jäger, M., Bösking, M., & Hoffmann, A. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega, 5(48), 31053–31060. [Link]
-
Jäger, M., Bösking, M., & Hoffmann, A. (2021). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega, 6(1), 1-9. [Link]
-
Smedley, C. J., Homer, J. A., Gialelis, T. L., Barrow, A. S., Koelln, R. A., & Moses, J. E. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(18), e202117606. [Link]
-
Li, G., Zhang, J., & Wang, J. (2021). Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv. [Link]
-
Mahapatra, S., et al. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. Organometallics, 41(13), 1646–1654. [Link]
-
Smedley, C., Barrow, A. S., et al. (2017). Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Chemistry. [Link]
-
Smedley, C. J., Homer, J. A., & Moses, J. E. (2022). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. [Link]
-
Barrow, A. S., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]
-
Bull, J. A., et al. (2022). Catalytic SuFEx reactivity of sulfonimidoyl fluorides with functionalized amines with automation applicable conditions. Spiral. [Link]
-
Smedley, C., Barrow, A. S., et al. (2017). Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Chemistry (Weinheim an der Bergstrasse, Germany), 23(42), 9990–9995. [Link]
-
Mahapatra, S., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4389–4394. [Link]
-
Mahapatra, S., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. PMC. [Link]
-
ResearchGate. (n.d.). Scheme 1. Scope of Ca(NTf 2 ) 2 -Catalyzed SuFEx with TMS Amines a. [Link]
-
Qin, Z., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(4), nwad041. [Link]
-
Zuilhof, H., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Functional Groups and Their Transformations. Chemistry – A European Journal. [Link]
-
Bull, J. A., et al. (2022). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ChemRxiv. [Link]
-
Krishna, A., et al. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters, 25(5), 823–827. [Link]
-
Mahapatra, S., et al. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters, 26(47), 9630–9635. [Link]
-
Mahapatra, S., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv. [Link]
-
Li, G., Zhang, J., & Wang, J. (2021). Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ResearchGate. [Link]
-
am Ende, C. W., & Ball, N. D. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Semantic Scholar. [Link]
-
Yassa, T. (2024). Lewis Acid Catalyzed Sulfur-Fluoride Exchange: A Novel Click Reaction. Scholarship @ Claremont. [Link]
-
Mahapatra, S., et al. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. PubMed. [Link]
-
Bull, J. A., et al. (2025). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ResearchGate. [Link]
-
Lee, J. Y., et al. (2021). SuFEx-Click Approach for the Synthesis of Soluble Polymer-Bound MacMillan Catalysts for the Asymmetric Diels–Alder Reaction. Catalysts, 11(9), 1044. [Link]
-
ResearchGate. (n.d.). (PDF) Lewis Acid-Catalyzed Sulfur Fluoride Exchange. [Link]
-
Smedley, C., Barrow, A. S., et al. (2017). Frontispiece: Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. ResearchGate. [Link]
-
Bull, J. A., et al. (2025). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ResearchGate. [Link]
-
Zuilhof, H., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. [Link]
-
GalChimia. (2015, February 27). Bulky Amines that Work. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uro.hmc.edu [uro.hmc.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride Coupling
Welcome to the advanced troubleshooting and optimization center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is specifically engineered for researchers and drug development professionals working with 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride , a highly valuable but sterically demanding heteroaryl building block.
Below, you will find mechanistic insights, diagnostic Q&As, performance data, and self-validating protocols designed to reduce your reaction times from days to minutes.
Diagnostic Overview & Workflow
Heteroaryl sulfonyl fluorides possess a unique balance of stability and reactivity, making them highly resistant to hydrolysis compared to their sulfonyl chloride counterparts[1]. However, the 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride substrate presents a specific kinetic challenge:
-
Electronic Activation vs. Steric Hindrance: The strongly electron-withdrawing
group at the 3-position increases the electrophilicity of the adjacent sulfonyl group. However, its ortho-relationship creates significant steric crowding, hindering the -like nucleophilic attack at the S(VI) center. -
Pyridine Interference: The basic pyridine nitrogen can coordinate with transition metal catalysts or engage in off-target hydrogen bonding, which is why metal-free, base-catalyzed SuFEx is the industry standard.
To overcome these barriers, modern workflows utilize Accelerated SuFEx Click Chemistry (ASCC) , which bypasses the slow kinetics of classical methods.
Fig 1. Experimental workflow for optimizing heteroaryl SuFEx coupling using ASCC.
Interactive Troubleshooting (FAQs)
Q1: Why is my coupling reaction with primary amines taking over 24 hours to reach completion?
A: Aromatic heterocyclic sulfonyl fluorides are notoriously challenging substrates for classical SuFEx, often stalling due to the steric bulk of the ortho-
Q2: How can I accelerate the reaction with phenolic nucleophiles without causing hydrolysis of the sulfonyl fluoride? A: Phenols are poorer nucleophiles than amines. While classical SuFEx requires elevated temperatures (e.g., 60 °C) or high catalyst loadings (up to 30 mol%) to couple phenols, these harsh conditions can lead to DBU degradation and subsequent hydrolysis of the S-F bond[3]. The solution is to use HMDS to generate aryl silyl ethers in situ. Silyl ethers exhibit rapid reactivity with sulfonyl fluorides due to the strong thermodynamic driving force of Si-F bond formation[4]. This allows the reaction to proceed quantitatively at room temperature in less than 10 minutes.
Q3: Is it necessary to pre-synthesize and purify silyl ether substrates before the SuFEx coupling? A: No. One of the primary advantages of the ASCC methodology is that it eliminates the previously necessary step of isolating silyl ether substrates[3]. By adding HMDS directly to the reaction mixture containing the phenol/amine and the 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride, the silylation and subsequent SuFEx coupling occur in a telescoped, one-pot process, drastically streamlining the workflow[3].
Quantitative Optimization Data
The following table summarizes the causal relationship between catalyst selection, additives, and reaction efficiency for sterically hindered heteroaryl sulfonyl fluorides.
| Methodology | Nucleophile Type | Catalyst / Additive | Temp (°C) | Time | Yield (%) |
| Classical SuFEx | Primary Amine | DBU (20 mol%) | 25 | 18 - 24 h | 60 - 70% |
| Classical SuFEx | Phenol | BEMP (20 mol%) | 60 | 6 - 12 h | 55 - 65% |
| ASCC (Optimized) | Primary Amine | DBU (5 mol%) + HMDS (1.0 eq) | 25 | 15 - 30 min | >90% |
| ASCC (Optimized) | Phenol | DBU (5 mol%) + HMDS (0.5 eq) | 25 | < 5 min | >95% |
Data synthesized from benchmark ASCC performance on challenging aromatic heterocyclic sulfonyl fluorides[2].
Validated Step-by-Step Methodology: ASCC Protocol
This protocol is designed as a self-validating system. The use of HMDS and DBU ensures that the reaction is driven by the irreversible formation of fluorotrimethylsilane (TMS-F), providing a massive thermodynamic pull.
Materials Required:
-
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (1.0 equiv)
-
Nucleophile: Amine or Phenol (1.1 equiv)
-
Hexamethyldisilazane (HMDS) (0.5 equiv for phenols; 1.0 equiv for amines)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 mol%)
-
Anhydrous Acetonitrile (MeCN) (0.2 M)
Step-by-Step Execution:
-
Preparation & Assembly: In an oven-dried reaction vial equipped with a magnetic stir bar, add the nucleophile (1.1 equiv) and 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (1.0 equiv).
-
Solvent & Additive Introduction: Suspend the reagents in anhydrous MeCN to achieve a 0.2 M concentration. Inject HMDS via syringe.
-
Causality Check: HMDS acts as both the silylating agent and a transient protecting group, preventing unwanted side reactions at the highly electrophilic pyridine ring.
-
-
Catalytic Initiation: Add DBU (5.0 mol%) dropwise at room temperature (25 °C).
-
Self-Validation: You should observe a rapid dissolution of any remaining solids and potentially a mild exotherm. This indicates the immediate formation of the active pre-complex and the initiation of the S-F bond cleavage[4].
-
-
Monitoring: Stir the reaction at room temperature. Monitor the reaction via LC-MS or TLC. Under these accelerated conditions, the reaction between the sulfonyl fluoride hub and the nucleophile will proceed to completion within 5 to 30 minutes[2].
-
Quench & Purification: Once complete, concentrate the mixture under reduced pressure. The low catalyst loading (5 mol%) significantly simplifies purification[3]. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc) to isolate the pure sulfonamide or sulfonate.
Mechanistic Pathway
Understanding the catalytic cycle is critical for troubleshooting. The efficiency of the SuFEx reaction is profoundly influenced by the DBU/HMDS system, which activates the nucleophile and provides a fluoride scavenger, driving the reaction forward[4].
Fig 2. Mechanistic pathway of base-catalyzed Sulfur(VI) Fluoride Exchange (SuFEx).
References
- Benchchem.6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8.
- Benchchem.4,4-Difluorobutane-1-sulfonyl chloride | 1785613-49-1.
- National Institutes of Health (NIH) / PMC.Accelerated SuFEx Click Chemistry For Modular Synthesis.
- ResearchGate / Chemical Science.Modular synthesis of functional libraries by accelerated SuFEx click chemistry.
Sources
SuFEx Technical Support Center: Purification of 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride Adducts
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of Sulfur(VI) Fluoride Exchange (SuFEx) adducts. 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a highly specialized electrophilic hub. While the S(VI)-F bond is thermodynamically stable and resistant to reduction 1, the extreme electron deficiency of the pyridine ring—exacerbated by the ortho-sulfonyl and meta-trifluoromethyl groups—creates unique chromatographic and extraction challenges 2.
This guide provides the causality behind common purification failures and offers self-validating protocols to ensure high-purity isolation of your sulfonamide and sulfonate adducts.
Purification Decision Matrix
The chemical nature of your nucleophile (amine vs. phenol) dictates the purification strategy. Use the workflow below to determine the optimal path for your specific adduct.
Fig 1: Divergent purification workflow for 3-(CF3)pyridine-2-sulfonyl adducts based on adduct type.
Physicochemical Data for Purification Planning
Understanding the quantitative properties of your mixture components is critical for designing a separation strategy without relying on trial and error.
| Compound Type | Typical pKa | LogP (Est.) | Preferred Purification Method | Typical Recovery |
| 3-(CF3)Py-2-SO2F (Starting Material) | N/A (Weakly basic Py) | 2.5 - 3.0 | Hexane/EtOAc Flash Chromatography | N/A |
| Sulfonamide Adduct (R-NH-SO2-Py) | 8.0 - 9.5 (N-H) | 1.5 - 2.5 | Acid/Base Extraction | 85 - 95% |
| Sulfonate Adduct (R-O-SO2-Py) | N/A | 2.0 - 3.5 | Scavenger Resin + RP-HPLC | 75 - 85% |
| Sulfonic Acid (Hydrolysis Byproduct) | < 1.0 | < 0 | Aqueous Basic Wash | N/A (Discarded) |
Troubleshooting & FAQs
Q1: My sulfonamide adduct co-elutes with the unreacted 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride on normal-phase silica. How can I separate them? Causality: The highly lipophilic -CF3 group dominates the retention factor (Rf) on bare silica, masking the polarity differences between the sulfonyl fluoride and the sulfonamide. Solution: Instead of relying on standard chromatography, exploit the chemical reactivity of the unreacted S(VI)-F bond. Introduce a polymer-bound amine scavenger (e.g., Trisamine resin). The primary amine on the solid support will undergo a rapid SuFEx reaction with the residual sulfonyl fluoride, covalently trapping it to the resin 3. Your product, which has already reacted, remains in solution and is isolated by simple filtration.
Q2: I am seeing significant degradation and streaking of my sulfonate adduct during silica gel chromatography. What is causing this? Causality: While sulfonyl fluorides and their adducts are notably stable compared to sulfonyl chlorides 1, the highly electron-deficient pyridine ring is sensitive to the slightly acidic silanol groups on standard silica gel. This can lead to partial hydrolysis or irreversible binding. Solution: Pre-treat the silica column with 1% triethylamine (TEA) in your mobile phase to neutralize acidic sites. Alternatively, switch to Reverse-Phase HPLC (C18) using a neutral or slightly acidic mobile phase (0.1% Formic Acid) to maintain sharp peak shapes.
Q3: How do I remove the sulfonic acid byproduct formed from the hydrolysis of the starting material? Causality: Trace water in the presence of standard SuFEx bases (e.g., DBU or BEMP) can hydrolyze the sulfonyl fluoride to 3-(trifluoromethyl)pyridine-2-sulfonic acid. Because of the electron-withdrawing groups, this sulfonic acid is highly acidic and permanently ionized at physiological pH [[4]](). Solution: A simple aqueous wash with saturated NaHCO3 will partition the sulfonic acid salt entirely into the aqueous layer, while the desired sulfonamide/sulfonate adduct remains in the organic layer (e.g., EtOAc or DCM).
Validated Experimental Protocols
Protocol A: Biphasic "Catch-and-Release" for Sulfonamide Adducts
Use this protocol when your nucleophile was a primary or secondary amine. It exploits the acidic N-H proton of the resulting sulfonamide.
-
Dissolution: Dissolve the crude SuFEx reaction mixture in Dichloromethane (DCM) (10 mL per mmol of theoretical product).
-
Basic Extraction (The "Catch"): Add an equal volume of 1M NaOH (aq) to the separation funnel. Shake vigorously and allow layers to separate.
-
Causality: The sulfonamide N-H proton has a pKa of ~8.5. The strong base deprotonates it, driving the negatively charged adduct into the aqueous layer. Unreacted sulfonyl fluoride and non-acidic impurities remain in the DCM.
-
Validation Checkpoint: Spot the DCM layer on a TLC plate. Your product spot should be completely absent.
-
-
Phase Separation: Drain and discard the organic (DCM) layer. Wash the aqueous layer once more with fresh DCM to ensure complete removal of lipophilic impurities.
-
Acidification (The "Release"): Slowly add 1M HCl (aq) to the aqueous layer until the pH reaches ~2.
-
Causality: This reprotonates the sulfonamide, rendering it neutral and lipophilic again. (Note: The pyridine nitrogen's pKa is heavily depressed by the -CF3 and -SO2 groups, so it remains largely unprotonated at pH 2, preventing it from getting trapped in the water).
-
Validation Checkpoint: Verify the pH using indicator paper. The solution should turn cloudy as the product precipitates or forms an emulsion.
-
-
Final Extraction: Extract the acidified aqueous layer with fresh DCM (2 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure sulfonamide.
Protocol B: Scavenger-Assisted Isolation for Sulfonate Adducts
Use this protocol when your nucleophile was a phenol or alcohol, as the resulting sulfonate lacks an acidic proton for acid/base extraction.
-
Preparation: Dissolve the crude mixture in anhydrous THF or DCM (5 mL per mmol).
-
Scavenger Addition: Add Trisamine resin (3.0 equivalents relative to the estimated unreacted sulfonyl fluoride starting material).
-
Causality: The primary amine on the resin acts as a potent nucleophile, undergoing a SuFEx reaction with the residual 3-(CF3)Py-2-SO2F. This covalently tethers the impurity to the solid support, effectively removing it from the liquid phase 3.
-
-
Incubation: Agitate the suspension gently on an orbital shaker for 4 hours at room temperature.
-
Filtration: Filter the mixture through a short pad of Celite to remove the resin. Wash the resin bed with an additional 5 mL of DCM.
-
Validation Checkpoint: Analyze the filtrate via LC-MS. The mass corresponding to the starting sulfonyl fluoride (m/z for [M+H]+) should be completely absent.
-
-
Concentration: Evaporate the filtrate to dryness. If trace colored impurities remain, pass the residue through a short plug of TEA-neutralized silica gel.
References
1.[1] Sulfur Fluoride Exchange (SuFEx) - M. Thieme Connect.1 2.[2] PyFluor - Enamine. Enamine.net. 2 3.[3] A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry - ACS Publications. 3 4.[4] Chemical approaches to the sulfation of small molecules: current progress and future directions. PubMed Central (PMC). 4
Sources
Technical Support Center: Solvent Compatibility & Troubleshooting Guide for 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
Welcome to the technical support center for 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride . As a Senior Application Scientist, I frequently observe researchers treating heteroaromatic sulfonyl fluorides with the same handling paradigms as standard sulfonyl chlorides. This is a critical mechanistic error.
The homolytic bond dissociation energy of the S–F bond (approx. 90.5 kcal/mol) is significantly higher than that of the S–Cl bond (approx. 46 kcal/mol)[1]. Because of this exceptional thermodynamic stability, sulfonyl fluorides are resistant to spontaneous heterolytic cleavage and reduction[2]. However, the 3-(trifluoromethyl)pyridine scaffold is intensely electron-deficient. The inductive pull of the –CF₃ group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. Consequently, solvent selection is not just a matter of solubility—it is the primary thermodynamic controller that dictates whether the molecule undergoes the desired Sulfur(VI) Fluoride Exchange (SuFEx), unwanted solvolysis, or competitive Nucleophilic Aromatic Substitution (S_NAr) at the C2 position[3].
Solvent Compatibility Matrix
To ensure chemoselective activation of the S(VI) hub, solvent environments must be carefully calibrated. Below is the quantitative and qualitative compatibility data for this specific reagent.
| Solvent | Dielectric Constant (ε) | Compatibility Rating | Expected SuFEx Yield | Solvolysis / S_NAr Risk | Mechanistic Rationale |
| Acetonitrile (MeCN) | 37.5 | Excellent | >90% | Low | Polar aprotic; stabilizes polar transition states during DBU/BEMP catalysis without acting as a competing nucleophile. |
| Dichloromethane (DCM) | 8.9 | Excellent | 85–95% | Low | Non-polar aprotic; ideal for desilylative SuFEx using silyl ethers, preventing premature hydrolysis. |
| Dimethylformamide (DMF) | 36.7 | Good | 75–85% | Moderate | Polar aprotic; useful for poorly soluble biomolecules, but trace amine impurities in degraded DMF can react with the SuFEx hub. |
| Methanol (MeOH) | 32.7 | Poor | <20% | High | Protic; in the presence of basic SuFEx catalysts (e.g., DBU), methoxide formation leads to rapid competitive solvolysis. |
| Aqueous PBS (pH 7.4) | ~80.0 | Good | 70–85% | Low | Aqueous; the S–F bond is stable in neutral water. Excellent for bioconjugation to lysine/tyrosine residues[4]. |
| Aqueous Tris (pH 8.5) | ~80.0 | Avoid | <10% | High | Amine-based buffer; the primary amine in Tris will act as a nucleophile, rapidly consuming the sulfonyl fluoride reagent. |
Troubleshooting & FAQs
Q: I am attempting a SuFEx coupling with a phenol in Methanol using DBU as a catalyst, but LC-MS shows a mass corresponding to a methyl sulfonate byproduct. What is happening? A: You are observing competitive solvolysis. While sulfonyl fluorides are stable in neutral alcohols, the addition of a strong Lewis/Brønsted base like DBU deprotonates the methanol. Because the solvent is in massive molar excess, the resulting methoxide outcompetes your target phenol, attacking the highly electrophilic S(VI) center to form methyl 3-(trifluoromethyl)pyridine-2-sulfonate. Solution: Switch to a strictly aprotic solvent like Acetonitrile (MeCN) or DCM[5].
Q: My reaction with a secondary amine is yielding a mixture of the desired sulfonamide and a byproduct where the sulfinate group has been entirely displaced. How do I prevent this? A: You are observing a competition between SuFEx (attack at sulfur) and S_NAr (attack at the C2 carbon of the pyridine ring). The –CF₃ group at the 3-position makes the C2 carbon highly electrophilic. If the S–F bond is not selectively activated, hard nucleophiles can attack the ring, expelling the –SO₂F group as a leaving group. Solution: Lower the reaction temperature to 0°C to favor the kinetically controlled SuFEx pathway, and ensure you are using a non-polar solvent (like DCM) to suppress the charge-separated transition state required for S_NAr.
Q: Can I use this reagent for live-cell protein labeling in biological buffers? A: Yes. SuFEx reactions proceed reliably under metal-free, aqueous conditions[4]. The S–F bond is highly resistant to hydrolysis at physiological pH (7.0–7.4) and is inert to reductive environments (like intracellular glutathione)[1]. However, you must avoid amine-containing buffers (e.g., Tris or Glycine) and maintain the pH strictly below 8.5 to prevent hydroxide-mediated hydrolysis.
Standardized Experimental Protocols
To ensure self-validating and reproducible results, follow these field-proven methodologies for utilizing 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride.
Protocol A: Desilylative SuFEx with Phenols (O-Sulfonylation)
This method utilizes silyl ethers to prevent S_NAr side reactions, delivering the nucleophile precisely to the sulfur center via a cyclic transition state.
-
Preparation: Flame-dry a reaction vial and flush with inert gas (N₂ or Argon).
-
Reagent Loading: Dissolve 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the tert-butyldimethylsilyl (TBS)-protected phenol (1.1 equiv, 0.55 mmol) in anhydrous Acetonitrile (2.5 mL, 0.2 M).
-
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv, 0.05 mmol) dropwise at room temperature.
-
Monitoring: Stir the reaction for 2–4 hours. The reaction is self-indicating; the formation of the highly stable Si–F byproduct (TBS-F) provides an irreversible thermodynamic driving force.
-
Workup: Concentrate the Acetonitrile under reduced pressure. Redissolve in Ethyl Acetate, wash with 0.1 M HCl (to remove DBU), followed by brine. Dry over Na₂SO₄ and purify via silica gel chromatography.
Protocol B: Direct Amination in Aqueous Media (Bioconjugation)
-
Buffer Preparation: Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4. Crucial: Verify the absence of Tris or primary amine additives.
-
Conjugation: To a solution of the target protein/peptide (10 µM) in PBS, add 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride (500 µM, 50x molar excess) dissolved in a minimal volume of DMSO (final DMSO concentration <5% v/v to prevent protein denaturation).
-
Incubation: Incubate at 25°C for 4–12 hours. The reagent will chemoselectively target accessible lysine or tyrosine residues.
-
Purification: Remove unreacted sulfonyl fluoride via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against fresh PBS.
Reaction Pathway Visualization
The following diagram maps the causality of solvent selection on the reaction trajectory of 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride.
Reaction pathways of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride across different solvents.
References
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Chinese Chemical Society URL:[Link]
-
Sulfur fluoride exchange Source: National Institutes of Health (PMC) URL:[Link]
-
A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides Source: ACS Publications URL:[Link]
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Reactions in Sulfonyl Fluoride Exchange (SuFEx) Chemistry
Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with sulfonyl fluorides and to troubleshoot common side reactions encountered during their synthesis and application. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Introduction to Sulfonyl Fluoride Exchange (SuFEx)
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, leading to the formation of a stable sulfonamide or sulfonate ester linkage.[1][2] The exceptional stability of the S-F bond, coupled with its selective reactivity under specific conditions, makes sulfonyl fluorides powerful tools in drug discovery, chemical biology, and materials science.[3][4][5][6] However, like any chemical transformation, the path to a successful SuFEx reaction is not always straightforward. Understanding and mitigating potential side reactions is crucial for achieving high yields and product purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis and use of sulfonyl fluorides.
Q1: My sulfonyl fluoride starting material is hydrolyzing. How can I prevent this?
A1: While sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts, they are not entirely immune, especially under basic conditions or in the presence of water.[6][7][8]
-
For Synthesis: When preparing sulfonyl fluorides from sulfonyl chlorides, the choice of fluoride source is critical. Using "naked" fluoride sources can lead to hydrolysis.[7] Potassium bifluoride (KHF₂) is a milder and often superior alternative that minimizes hydrolysis.[4][7][9]
-
During SuFEx Reactions: Ensure your reaction setup is dry. Use anhydrous solvents and reagents. If your nucleophile is a salt, ensure it is thoroughly dried before use. For reactions in aqueous media, be aware that the rate of hydrolysis can compete with the desired reaction, especially with less reactive nucleophiles.[8] The stability of the fluoride ion in water can be leveraged for aqueous chemistry, but reaction conditions must be carefully optimized.[1]
Q2: I am observing elimination byproducts, especially with my alkyl sulfonyl fluorides. What is causing this?
A2: Alkyl sulfonyl fluorides with α-hydrogens are susceptible to elimination reactions, particularly in the presence of strong bases.[10]
-
Base Selection: Strong, non-nucleophilic bases can deprotonate the α-carbon, leading to the formation of an alkene. Consider using milder bases or catalytic amounts of a suitable base. For deoxyfluorination reactions using sulfonyl fluorides, bulky, non-nucleophilic bases have been shown to minimize elimination.[11]
-
Catalyst Choice: Acidic SuFEx catalysts, such as bifluoride ion salts (Q⁺[FHF]⁻), can be effective alternatives to strong bases and can help circumvent elimination side reactions.[10]
Q3: My SuFEx reaction with an amine nucleophile is sluggish or incomplete. What can I do?
A3: The reactivity of amines in SuFEx reactions can vary significantly based on their nucleophilicity and steric hindrance.
-
Catalyst: The use of a catalyst is often necessary. Organic superbases can be effective, but care must be taken with sensitive substrates.[10] For specific applications, such as the selective modification of tyrosine residues in proteins, tetramethylguanidine (TMG) has been shown to be a selective and effective catalyst.[10]
-
Reaction Conditions: Increasing the reaction temperature can improve conversion, but this may also promote side reactions. A systematic optimization of temperature and reaction time is recommended.
-
Protecting Groups: If your amine is part of a complex molecule with other nucleophilic groups, consider using protecting groups to ensure selective reaction at the desired site.
Q4: I am seeing unexpected byproducts when preparing sulfonyl fluorides from sulfonic acids. What are the likely culprits?
A4: The conversion of sulfonic acids to sulfonyl fluorides often proceeds through an in-situ generated sulfonyl chloride intermediate.[12][13]
-
Incomplete Conversion: If the initial chlorination step is incomplete, you may have unreacted sulfonic acid in your final product.
-
Side Reactions of the Intermediate: The reactive sulfonyl chloride intermediate can undergo hydrolysis or other side reactions if not efficiently converted to the sulfonyl fluoride.[14] One-pot procedures using reagents like cyanuric chloride followed by a fluoride source like KHF₂ can be efficient.[15]
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions.
Problem 1: Low Yield in Sulfonyl Fluoride Synthesis from Sulfonyl Chlorides
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride/Fluoride | The presence of water can lead to the formation of the corresponding sulfonic acid.[7][9] | Use anhydrous solvents and reagents. Consider using potassium bifluoride (KHF₂) as the fluoride source, which is known to suppress hydrolysis.[4][9] |
| Incomplete Halogen Exchange | The chloride-fluoride exchange may not have gone to completion. | Increase the equivalents of the fluoride source. The use of a phase-transfer catalyst like 18-crown-6 with potassium fluoride can enhance reactivity.[15] |
| Reduction of Sulfonyl Chloride | Under strongly basic conditions with "naked" fluoride, reduction to sulfinates can occur.[7] | Employ a milder fluoride source such as KHF₂.[7] |
Problem 2: Formation of Elimination Byproducts with Alkyl Sulfonyl Fluorides
| Potential Cause | Explanation | Recommended Solution |
| Strongly Basic Conditions | Strong bases can deprotonate the α-hydrogen, leading to elimination.[10] | Use a weaker base or a catalytic amount of a strong, non-nucleophilic base. Alternatively, acidic catalysts like bifluoride salts can be employed.[10] |
| High Reaction Temperature | Elevated temperatures can favor elimination over substitution. | Optimize the reaction temperature. It may be possible to achieve the desired transformation at a lower temperature over a longer reaction time. |
Problem 3: Poor Reactivity or Selectivity in SuFEx Reactions
| Potential Cause | Explanation | Recommended Solution |
| Low Nucleophilicity of the Substrate | Sterically hindered or electron-poor nucleophiles may react slowly. | Employ a suitable catalyst, such as an organic superbase or a bifluoride salt, to activate the sulfonyl fluoride.[10] For protein modification, the local chemical environment can significantly impact reactivity.[10] |
| Competing Nucleophiles | In complex molecules or biological systems, other nucleophilic residues (e.g., cysteine, serine) can compete with the target nucleophile.[5][16] | Sulfonyl fluorides show selectivity for certain amino acid residues like lysine and tyrosine over cysteine.[5] Careful selection of reaction conditions and pH can enhance selectivity. |
| Incorrect Solvent Choice | The solvent can influence the solubility of reactants and the reaction rate. | Screen different aprotic solvents (e.g., acetonitrile, THF, DMF). For biological applications, aqueous buffer systems are often used, and their composition can be optimized.[17] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides using KHF₂
This protocol is adapted from the work of Sharpless and co-workers and is effective for a wide range of aryl and alkyl sulfonyl chlorides.[4][9]
-
To a solution of the sulfonyl chloride (1.0 equiv) in a suitable solvent (e.g., acetonitrile or THF) is added potassium bifluoride (KHF₂, 2.0-3.0 equiv).
-
The reaction mixture is stirred at room temperature or heated as necessary (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired sulfonyl fluoride.
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the general mechanism of SuFEx and a common side reaction pathway.
Caption: General mechanism of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.
Caption: Base-mediated elimination side reaction of an alkyl sulfonyl fluoride.
References
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ()
- Sulfur fluoride exchange - PMC. ()
- Synthesis of Sulfonyl Fluorides
- Facile synthesis of sulfonyl fluorides
- Sulfur(VI) Fluoride Exchange (SuFEx)
- Advances in the construction of diverse SuFEx linkers | N
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ()
- Not all sulfonyl fluorides were cre
- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Publishing - Rsc.org. ()
- Hydrolytically stable sulfonyl fluorides - Enamine. ()
- Synthetic Routes to Arylsulfonyl Fluorides - MDPI. ()
- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society - ACS Public
- SuFEx: Sulfonyl Fluorides that Particip
- Fast, safe, simple: SuFEx click chemistry goes with the flow | Intern
- Sulfonyl Fluoride Derivative for SuFEx Reactions | TCI AMERICA - Tokyo Chemical Industry. ()
- Facile synthesis of sulfonyl fluorides
- Facile Synthesis of Sulfonyl Fluorides
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Public
- Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning - The Doyle Group. ()
- SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
- Facile one-pot synthesis of sulfonyl fluorides from sulfon
- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. ()
- Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers - PMC. ()
- Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjug
- Sulfonyl fluoride synthesis by fluorin
- The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing). ()
- Spontaneous hydrolysis of sulfonyl fluorides | The Journal of Organic Chemistry. ()
- The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC - NIH. ()
- a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click...
- a) Common fluoride substrates in SuFEx reaction; b) sulfoximines in...
- SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis - ACS Public
Sources
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 2. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 10. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]
- 14. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
Technical Support Center: Scale-Up of 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride Synthesis
Welcome to the technical support center for the synthesis and scale-up of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer scalable protocols based on established chemical principles and field experience.
Introduction to 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a valuable reagent, particularly in the realm of drug discovery and chemical biology. Its utility stems from its role as a precursor to a variety of sulfonyl-containing compounds and its application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] However, transitioning its synthesis from the gram to kilogram scale introduces a host of challenges related to reaction control, safety, and purification. This guide aims to provide a robust framework for navigating these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride at scale?
The most prevalent and scalable approach involves a Sandmeyer-type reaction starting from 2-amino-3-(trifluoromethyl)pyridine. This process typically involves three key stages:
-
Diazotization: The starting amine is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium.[2][3]
-
Sulfonylation: The diazonium salt is then reacted with a sulfur dioxide source (like SO₂ gas or a surrogate such as sodium metabisulfite) in the presence of a catalyst (often copper-based) to form an intermediate sulfonyl chloride.[3]
-
Fluorination: The resulting sulfonyl chloride is converted to the more stable sulfonyl fluoride using a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂).[4]
Recent advancements have also introduced copper-free Sandmeyer-type reactions, which can be advantageous for scalability and product purity by avoiding heavy metal contamination.[1][5][6]
Q2: Why is the diazonium salt intermediate a concern during scale-up?
Pyridine-2-diazonium salts are notoriously unstable and can decompose rapidly and exothermically if not handled correctly.[7][8] On a large scale, this instability poses a significant safety risk. Key considerations are:
-
Thermal Stability: The reaction must be maintained at low temperatures (typically 0-5 °C) to prevent uncontrolled decomposition.[2]
-
Accumulation: The rate of addition of the nitrite source must be carefully controlled to prevent the accumulation of a large concentration of the diazonium salt.
-
Gaseous Byproducts: Decomposition generates nitrogen gas, which can lead to a dangerous pressure buildup in a sealed reactor.
Q3: Is 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride stable for long-term storage?
Compared to its sulfonyl chloride counterpart, the sulfonyl fluoride is significantly more stable.[9] It exhibits greater resistance to hydrolysis and has better thermal stability.[10] For long-term storage, it is best kept in a tightly sealed container in a cool, dry place, away from moisture. While it is more robust than many other sulfonylating agents, periodic purity checks are recommended for material stored over extended periods.
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems that may arise during the scale-up process, offering potential causes and actionable solutions.
Problem 1: Poor Yield and Inconsistent Results in the Diazotization Step
-
Symptoms:
-
Low conversion of the starting 2-amino-3-(trifluoromethyl)pyridine.
-
Formation of dark-colored tars or insoluble byproducts.
-
Significant off-gassing before the addition of the SO₂ source.
-
-
Potential Causes:
-
Localized Hot Spots: Inadequate mixing in a large reactor can lead to localized areas of higher temperature, causing premature decomposition of the diazonium salt.
-
Incorrect Stoichiometry: Inaccurate addition of sodium nitrite can lead to either incomplete reaction or side reactions from excess nitrous acid.
-
Acid Concentration: The acidity of the medium is crucial. If the acid concentration is too low, the diazotization will be incomplete. If too high, it can accelerate decomposition pathways.
-
-
Proposed Solutions:
-
Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) that provides good top-to-bottom mixing. Baffles are often necessary in larger vessels to prevent vortexing and ensure homogeneity.
-
Sub-surface Addition: Add the sodium nitrite solution below the surface of the reaction mixture to ensure rapid dispersion and minimize localized high concentrations.
-
Temperature Monitoring: Use multiple temperature probes to monitor for thermal gradients within the reactor. The addition rate should be linked to the ability of the cooling system to maintain the target temperature.
-
Titration or In-Process Control: For critical reactions, consider an initial small-scale run to determine the exact stoichiometry of the amine. Alternatively, use in-process monitoring (e.g., quenching a small sample and analyzing by HPLC) to determine the endpoint of the diazotization.
-
Problem 2: Exothermic Runaway During the Sulfonylation (Sandmeyer) Step
-
Symptoms:
-
A rapid, uncontrolled increase in temperature and pressure.
-
Vigorous gas evolution (N₂ and SO₂).
-
Discoloration of the reaction mixture.
-
-
Potential Causes:
-
Accumulation of Diazonium Salt: Adding the diazonium salt solution too quickly to the SO₂/catalyst mixture.
-
Catalyst Activity: The copper catalyst can have variable activity depending on its source and preparation. A highly active catalyst can initiate a very rapid, exothermic reaction.
-
Insufficient Cooling Capacity: The cooling system of the reactor may be insufficient to handle the heat generated by the reaction at the planned scale.
-
-
Proposed Solutions:
-
Reverse Addition: A common scale-up strategy is to add the diazonium salt solution slowly to the vessel containing the sulfur dioxide source and catalyst. This ensures the diazonium salt is the limiting reagent at any given time, preventing its accumulation.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the maximum rate of temperature rise. This data is critical for ensuring the plant's cooling systems can handle the process safely.
-
Dilution: Increasing the solvent volume can help to moderate the temperature rise by providing a larger thermal mass. However, this will impact throughput and needs to be balanced against productivity goals.
-
Problem 3: Difficulties in the Final Fluorination and Product Isolation
-
Symptoms:
-
Incomplete conversion of the sulfonyl chloride to the sulfonyl fluoride.
-
Hydrolysis of the sulfonyl chloride back to the sulfonic acid, leading to yield loss and purification issues.
-
Product is an oil that is difficult to crystallize or purify by chromatography at scale.
-
-
Potential Causes:
-
Moisture: The presence of water during the workup or the fluorination step will lead to hydrolysis of the reactive sulfonyl chloride.
-
Inefficient Phase Separation: During aqueous workup, emulsions can form, making clean separation of the organic layer containing the product difficult.
-
Fluorinating Agent: The choice and handling of the fluorinating agent are critical. For example, KHF₂ can be corrosive to glass reactors at larger scales and elevated temperatures.[11]
-
-
Proposed Solutions:
-
Azeotropic Drying: Before fluorination, consider removing any residual water from the organic solution of the sulfonyl chloride by azeotropic distillation if the solvent is appropriate (e.g., toluene).
-
Solvent Choice: Use a water-immiscible solvent like toluene or dichloromethane for the workup. If emulsions form, the addition of brine can help to break them.
-
Alternative Fluorination: Consider using spray-dried potassium fluoride, which has a higher surface area and can be more reactive. Alternatively, phase-transfer catalysts can be employed to facilitate the reaction in a two-phase system, which can simplify the workup.
-
Crystallization: Develop a robust crystallization procedure. This may involve screening different solvent/anti-solvent systems (e.g., heptane/ethyl acetate, toluene/heptane) and carefully controlling the cooling profile to obtain a crystalline solid, which is much easier to handle and purify at scale than an oil.
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for scale-up synthesis.
Scalable Experimental Protocol: One-Pot Diazotization and Sulfonylation
This protocol is intended for experienced chemists and should be adapted based on specific equipment and safety assessments. Warning: This reaction is highly energetic and requires strict temperature control.
Materials:
-
2-amino-3-(trifluoromethyl)pyridine
-
Hydrochloric acid (conc.)
-
Sodium nitrite (NaNO₂)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Copper(II) chloride (CuCl₂)
-
Toluene
Procedure (Illustrative 1 mol scale):
-
Vessel Preparation: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add 2-amino-3-(trifluoromethyl)pyridine (162 g, 1.0 mol) and toluene (1 L).
-
Acidification: Cool the mixture to 0 °C. Slowly add concentrated hydrochloric acid (250 mL) while maintaining the internal temperature below 10 °C.
-
Diazotization: Prepare a solution of sodium nitrite (76 g, 1.1 mol) in water (200 mL). Cool this solution to 5 °C.
-
Slowly add the sodium nitrite solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Sulfonylation Preparation: In a separate vessel, prepare a solution of sodium metabisulfite (190 g, 1.0 mol) and copper(II) chloride (13.5 g, 0.1 mol) in water (1 L). Cool this solution to 10 °C.
-
Sandmeyer Reaction (Reverse Addition): Slowly transfer the cold diazonium salt solution from the first reactor into the vigorously stirred sodium metabisulfite/copper chloride solution. The rate of addition should be controlled to keep the temperature of the receiving vessel below 20 °C. Significant nitrogen evolution will occur.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until LCMS analysis shows consumption of the intermediate.
-
Workup: Separate the organic (toluene) layer. Wash the organic layer with 2M NaOH (2 x 500 mL) and then with brine (500 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, which should be used immediately in the next step.
Quantitative Parameter Comparison
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1 mol) | Key Consideration for Scale-Up |
| NaNO₂ Addition Time | ~10 minutes | 1-2 hours | Heat removal is the limiting factor. The rate must not exceed the cooling capacity of the reactor. |
| Solvent Volume | ~20 mL | ~1.5 L | Affects concentration and thermal mass. Higher dilution provides a better safety margin but reduces throughput. |
| Agitator Type | Magnetic Stir Bar | Pitched-Blade Turbine | Surface-level stirring is insufficient; full vessel turnover is required to avoid localized hot spots. |
| Temperature Control | Ice Bath | Jacketed Reactor with Chiller | Precise and reliable cooling is non-negotiable. Manual control is not feasible or safe at scale. |
References
-
Zhong, T., Pang, M.-K., Chen, Z.-D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941–2945. [Link][5]
-
ACS Publications. (2020, March 31). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. [Link][1]
-
PubMed. (2020, April 17). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. [Link][6]
-
Sulfur fluoride exchange. (2023). PMC. [Link]
-
Figshare. (2020, March 31). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. [https://figshare.com/articles/journal_contribution/Copper-free_Sandmeyer-type_Reaction_for_the_Synthesis_of_Sulfonyl_Fluorides/12055743]([Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide - Google Patents [patents.google.com]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 5. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides [organic-chemistry.org]
- 6. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]
- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity Comparison: 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride vs. Sulfonyl Chlorides
The Paradigm Shift in Electrophilic Warheads
For decades, sulfonyl chlorides have been the default reagents for synthesizing sulfonamides, sulfonate esters, and sulfones. However, their extreme, indiscriminate electrophilicity often leads to rapid hydrolysis, poor shelf-life, and a lack of chemoselectivity in complex parallel synthesis 1.
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally shifted this paradigm [[2]](). By replacing the chloride leaving group with a fluoride, chemists gain access to a kinetically stable but highly tunable electrophile. Among these next-generation reagents, 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride stands out as a highly specialized, electron-deficient heteroaryl hub. It offers a perfect balance: it is completely stable to aqueous media and reductive environments, yet its highly lowered Lowest Unoccupied Molecular Orbital (LUMO) makes it exceptionally responsive to targeted SuFEx activation.
Mechanistic Causality: Thermodynamics vs. Kinetics
As an application scientist, it is critical to understand why these two functional groups behave so differently, rather than just observing the outcome. The divergent reactivity is governed by three fundamental principles:
-
Bond Dissociation Energy (Thermodynamic Trap): The homolytic bond dissociation energy of the S–F bond is approximately 90.5 kcal/mol, nearly double that of the S–Cl bond (~46.0 kcal/mol) 2. This massive energy barrier acts as a kinetic trap; sulfonyl fluorides will not spontaneously react with weak nucleophiles (like water) at room temperature.
-
Heterolytic vs. Homolytic Cleavage (Redox Stability): Due to fluorine's extreme electronegativity, the electron cloud in the S–F bond is heavily biased toward the halogen. Consequently, S–F cleavage is strictly heterolytic. Unlike sulfonyl chlorides, which frequently undergo homolytic cleavage to form active radical intermediates in reductive environments (e.g., in the presence of intracellular glutathione), sulfonyl fluorides are completely resistant to reduction 2, .
-
Electronic Tuning of the Pyridine Core: While standard phenylsulfonyl fluorides often require harsh conditions or superbases (like BEMP) to react, 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is uniquely tuned. The strong inductive and mesomeric electron-withdrawing effects of both the pyridine nitrogen and the 3-CF3 group significantly increase the electrophilicity of the sulfur center. This allows it to undergo SuFEx under much milder catalytic conditions (e.g., Ca(NTf2)2 or DBU) or when localized in a specific protein microenvironment via hydrogen-bonding activation 3, 4.
Quantitative Performance Matrix
The following table summarizes the operational differences between the two functional groups, highlighting why the fluoride derivative is vastly superior for parallel synthesis and chemical biology.
| Parameter | 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride | Typical Sulfonyl Chlorides | Causality / Mechanism |
| Bond Dissociation Energy | ~90.5 kcal/mol | ~46.0 kcal/mol | Fluorine's electronegativity creates a highly polarized, kinetically stable bond. |
| Hydrolytic Stability | High (Stable in aqueous buffers for days) | Low (Hydrolyzes to sulfonic acid in minutes) | S–F cleavage requires specific proton/Lewis acid assistance to proceed. |
| Chemoselectivity | High (Exclusively favors amines over alcohols) | Low (Reacts indiscriminately with mixed nucleophiles) | SuFEx relies on specific transition-state stabilization, favoring N-nucleophiles. |
| Redox Stability | Fully resistant to reduction | Susceptible to reduction (forms sulfinic acids) | S–Cl bonds undergo homolytic cleavage in reductive environments (e.g., GSH). |
| Activation Profile | Requires targeted SuFEx catalysts (Ca(NTf2)2, DBU) | Spontaneous / Uncontrolled | The strong S–F bond acts as a kinetic trap until specifically triggered. |
Visualizing the Divergent Pathways
The diagram below illustrates the fundamental divergence in reactivity. While sulfonyl chlorides are doomed to spontaneous degradation in the presence of moisture, the 3-CF3-Py-SO2F warhead remains dormant until a specific catalyst or protein microenvironment triggers the SuFEx reaction.
Divergent pathways: Spontaneous degradation of sulfonyl chlorides vs. controlled SuFEx activation.
Self-Validating Experimental Workflows
To prove the superiority and unique reactivity of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride, the following protocols are designed as self-validating systems.
Protocol A: Chemoselective SuFEx Sulfonamidation via Lewis Acid Activation
This protocol demonstrates the controlled activation of the S–F bond using Calcium Triflimide [[4]](), 5.
Methodology:
-
In an oven-dried vial, dissolve 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (1.0 equiv) and a primary amine (1.1 equiv) in anhydrous EtOAc (0.2 M).
-
Add DABCO (2.0 equiv) followed by Ca(NTf2)2 (0.2 equiv).
-
Stir at room temperature for 4 hours.
-
Monitor via LC-MS.
The Causality & Self-Validation: Calcium acts as a hard Lewis acid, specifically coordinating to the highly electronegative fluorine atom. This coordination pulls electron density away from the sulfur center, weakening the S–F bond and lowering the activation energy for nucleophilic attack. DABCO acts as a Brønsted base to neutralize the liberated HF. Self-Validation Check: Set up a parallel control reaction omitting the Ca(NTf2)2. LC-MS analysis of the control will show 100% recovery of the starting sulfonyl fluoride, proving that the molecule is kinetically dead until specifically triggered by the Lewis acid.
Protocol B: Parallel Synthesis Chemoselectivity Assay
This protocol proves why sulfonyl fluorides succeed in late-stage functionalization where chlorides fail 1.
Methodology:
-
Prepare two vials containing 2-aminoethanol (1.0 equiv) and Et3N (2.0 equiv) in a 1:1 mixture of MeCN and H2O.
-
To Vial 1, add 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 equiv).
-
To Vial 2, add 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (1.0 equiv) and DBU (0.2 equiv).
-
Stir both at room temperature for 2 hours and analyze the crude mixtures directly via LC-MS.
The Causality & Self-Validation: Sulfonyl chlorides are indiscriminately electrophilic. In Vial 1, the chloride will react with the amine (sulfonamide), the alcohol (sulfonate ester), and the water (forming the dead-end sulfonic acid). The result is an intractable mixture. In Vial 2, the SuFEx reaction requires specific transition-state stabilization that is highly favored by nitrogen nucleophiles over oxygen. Self-Validation Check: The LC-MS chromatogram for Vial 2 will show a single, clean peak corresponding to the N-sulfonylated product, validating the absolute chemoselectivity and hydrolytic stability of the S–F bond.
References
-
ACS Combinatorial Science. "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides." Available at: [Link]
-
National Science Review. "Advances in the construction of diverse SuFEx linkers." Available at: [Link]
-
ResearchGate. "Samuel R. Khasnavis's research works: Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange." Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Stability and Reactivity Comparison: Pyridine-2-Sulfonyl Fluoride vs. Benzenesulfonyl Fluoride in Modern Synthesis
As the landscape of organic synthesis evolves, the strategic selection of reagents based on their kinetic stability and thermodynamic reactivity is paramount. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has propelled sulfonyl fluorides to the forefront of materials science and drug discovery. Among these, Benzenesulfonyl Fluoride (PhSO₂F) and Pyridine-2-Sulfonyl Fluoride (PyFluor) represent two distinct paradigms.
This guide provides an in-depth, objective comparison of their stability profiles, structural causality, and field-proven experimental workflows to empower researchers in making data-driven reagent selections.
Mechanistic Causality of Stability and Reactivity
Sulfonyl fluorides possess exceptional thermal and hydrolytic stability due to the inherent strength of the S–F bond (~90 kcal/mol) and the highly shielded nature of the S(VI) center 1. Unlike sulfonyl chlorides, which readily hydrolyze upon exposure to atmospheric moisture, sulfonyl fluorides require specific catalytic activation to undergo nucleophilic substitution 2.
When comparing PhSO₂F and PyFluor, their structural differences dictate highly divergent reactivity profiles:
-
Benzenesulfonyl Fluoride (PhSO₂F): Features an electronically neutral phenyl ring. This provides a baseline thermodynamic stability that makes it an ideal, inert hub for standard SuFEx click chemistry. It remains stable for years at room temperature and is completely unreactive toward water and mild nucleophiles unless activated by specific catalysts (e.g., DBU or bifluoride ions) 1.
-
Pyridine-2-Sulfonyl Fluoride (PyFluor): Incorporates a 2-pyridyl nitrogen, which acts as a strong inductive electron-withdrawing group (EWG) 3. While one might hypothesize that this EWG effect would destabilize the S–F bond by making the sulfur center excessively electrophilic, PyFluor defies this assumption. It is a low-melting solid that can be stored on the benchtop for over 30 days without detectable decomposition, and it does not hydrolyze in aqueous emulsions 3. The causality lies in kinetic trapping: the inductive pull of the pyridine ring lowers the activation energy required for nucleophilic attack only when an activator like DBU is introduced. Without the activator, the ground-state S–F bond remains kinetically stable 4.
Electronic effects dictating the stability and reactivity of PhSO2F and PyFluor.
Quantitative Stability Comparison
To facilitate reagent selection, the following table summarizes the quantitative and qualitative stability metrics of both compounds based on empirical data 3, 1.
| Property | Pyridine-2-Sulfonyl Fluoride (PyFluor) | Benzenesulfonyl Fluoride (PhSO₂F) |
| Physical State (RT) | Low-melting solid (23–26 °C) | Colorless liquid |
| Shelf Life (Ambient) | > 30 days (benchtop, no decomposition) | Months to years (benchtop) |
| Hydrolytic Stability | Stable in aqueous emulsion & on silica gel | Highly stable; inert to water |
| Thermal Stability | High (No exothermic decomposition <100 °C) | High (Stable to standard heating) |
| Primary Application | Deoxyfluorination of alcohols | SuFEx click chemistry hub |
| Selectivity Profile | >20:1 selectivity against elimination | Highly selective for SuFEx linkages |
Self-Validating Experimental Protocols
A robust scientific protocol must be self-validating. The visual cues and thermodynamic outputs of these reactions provide real-time feedback on their mechanistic progression.
Protocol 1: PyFluor-Mediated Deoxyfluorination of Alcohols
Causality & Design: Traditional reagents like DAST exhibit poor thermal stability (explosive decomposition at 155 °C) and promote unwanted elimination pathways. PyFluor circumvents this by forming a stable 2-pyridinesulfonate ester intermediate. The pyridine ring's inductive effect facilitates this formation, and the subsequent controlled release of fluoride allows for a clean S_N2 displacement, minimizing elimination 3.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂), dissolve the target alcohol (1.0 equiv) in anhydrous toluene or cyclopentyl methyl ether (CPME) to achieve a 0.5 M concentration.
-
Reagent Addition: Add PyFluor (1.2 equiv) to the solution.
-
Self-Validation Check: The mixture should remain clear and unreactive. This confirms the shelf-stability and inertness of PyFluor in the absence of a base.
-
-
Activation: Dropwise add DBU (1.5 equiv) at room temperature.
-
Self-Validation Check: A mild exotherm and a slight color change (often pale yellow) will occur. This indicates the successful activation of the S(VI) center and the formation of the sulfonate ester intermediate.
-
-
Propagation: Stir the reaction at room temperature (or up to 80 °C for sterically hindered substrates) for 12–24 hours. The controlled release of the fluoride ion drives the S_N2 displacement.
-
Workup: Quench with saturated aqueous NaHCO₃. The unreacted PyFluor and pyridine-2-sulfonic acid byproducts partition cleanly into the aqueous phase, self-validating the ease of purification compared to DAST. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Self-validating experimental workflow for PyFluor-mediated deoxyfluorination.
Protocol 2: SuFEx Click Coupling with Benzenesulfonyl Fluoride
Causality & Design: PhSO₂F is highly inert. To achieve a click-coupling with a phenol or amine, the nucleophile must be activated, or the S–F bond must be polarized by a strong hydrogen-bond acceptor or Lewis base 2.
Step-by-Step Methodology:
-
Preparation: Dissolve PhSO₂F (1.0 equiv) and the target phenol (1.0 equiv) in acetonitrile (0.5 M).
-
Catalyst Introduction: Introduce a catalytic amount of DBU or BEMP (10–20 mol%).
-
Self-Validation Check: The reaction initiates only upon catalyst addition, proving the absolute baseline stability of the PhSO₂F hub.
-
-
Coupling: Stir at room temperature for 2–6 hours. The reaction progress can be monitored by TLC or ¹⁹F NMR (looking for the disappearance of the characteristic S–F peak around +65 ppm) 1.
-
Isolation: Concentrate the mixture and filter through a short pad of silica. The high thermodynamic driving force of the S–O bond formation ensures near-quantitative yields with no complex byproducts.
Conclusion & Selection Guide
Both Pyridine-2-sulfonyl fluoride and Benzenesulfonyl fluoride exhibit the hallmark stability of the S(VI)–F bond, yet their applications are completely divergent due to their electronic environments.
-
Choose Benzenesulfonyl Fluoride when you need a highly stable, inert hub for modular SuFEx polymerizations or bioconjugation.
-
Choose PyFluor when performing deoxyfluorination of alcohols; its unique EWG-driven reactivity allows for rapid activation by DBU while maintaining unparalleled benchtop stability and selectivity against elimination side-reactions.
References
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Journal of the American Chemical Society[Link]
-
A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides The Journal of Organic Chemistry[Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides ResearchGate[Link]
Sources
Validation of Covalent Binding of 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride by MS/MS: A Comparative Guide
The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. While first-generation covalent drugs relied heavily on acrylamide warheads to target accessible cysteine residues, the rarity of cysteines in the human proteome has driven the development of "beyond-cysteine" electrophiles[1]. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier solution, utilizing sulfonyl fluorides to selectively target tyrosine, lysine, serine, threonine, and histidine residues[2].
Among these next-generation warheads, 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride represents a highly optimized, structurally privileged electrophile. This guide provides an objective comparison of this warhead against traditional alternatives and establishes a self-validating, causality-driven MS/MS methodology for proving its covalent target engagement[3].
Mechanistic Causality: Why the 3-(Trifluoromethyl)pyridine Scaffold?
To understand the superior performance of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride, one must analyze the causality of its structure-activity relationship (SAR):
-
Electronic Activation (The Pyridine Ring): Unlike standard unactivated aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride), the pyridine nitrogen acts as a strong electron sink. This inductive and resonance-driven electron withdrawal drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl group, increasing its susceptibility to nucleophilic attack[4].
-
Steric Shielding & Inductive Pull (The -CF₃ Group): Positioned adjacent to the sulfonyl fluoride, the massive trifluoromethyl group provides steric hindrance that protects the warhead from premature hydrolysis by bulk water. Simultaneously, its strong inductive effect (-I) further activates the sulfur center.
-
Proximity-Driven SuFEx: In aqueous environments, the warhead remains highly stable. However, upon non-covalent pre-complexation within a protein binding pocket, the desolvated microenvironment and proximity to a nucleophile (e.g., the
-amino group of Lys or phenolic hydroxyl of Tyr) trigger rapid fluoride elimination and irreversible covalent bond formation[5].
Caption: SuFEx Covalent Binding Mechanism of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride.
Comparative Performance Analysis
To contextualize the utility of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride, we compare it against standard acrylamides (the industry standard for Cys-targeting) and unactivated aryl sulfonyl fluorides (e.g., PMSF).
| Performance Metric | 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride | Standard Acrylamides | Unactivated Aryl Sulfonyl Fluorides |
| Primary Target Residues | Lys, Tyr, Ser, Thr, His[1] | Cys[6] | Ser (Catalytic only)[1] |
| Intrinsic Reactivity | High (Activated by CF₃ & Pyridine) | Moderate to High | Low (Requires activated nucleophiles) |
| Aqueous Stability | Excellent (Steric shielding by CF₃) | Moderate (Prone to GSH scavenging) | Poor to Moderate (Rapid hydrolysis) |
| MS/MS Adduct Stability | Highly Stable (Sulfonamide/Sulfonate) | Stable (Thioether) | Stable (Sulfonate) |
| Proteomic Scope | Broad "Beyond-Cysteine" targeting[2] | Limited to accessible cysteines[2] | Limited mainly to serine proteases |
Self-Validating MS/MS Experimental Protocols
The identification of amino acid sites modified by complex covalent probes requires rigorous LC-MS/MS methodologies[7]. To ensure experimental trustworthiness, the following protocols utilize a self-validating system : every labeling experiment must be run alongside a vehicle control (DMSO) and a competition assay (pre-incubation with an excess of the reversible parent ligand) to rule out non-specific surface labeling[3].
Protocol A: Intact Protein Mass Spectrometry (Top-Down Proxy)
Causality: Before attempting site localization, intact MS is required to confirm the exact stoichiometry of labeling. This prevents wasting resources on bottom-up proteomics if the protein is globally over-labeled or unreactive.
-
Incubation: Incubate 5 µM of the target recombinant protein with 50 µM of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) for 2 hours at 37°C.
-
Competition Control: In a parallel tube, pre-incubate the protein with 500 µM of the reversible parent ligand for 30 minutes prior to adding the covalent probe.
-
Quenching & Desalting: Quench the reaction with 1% Formic Acid. Desalt the protein using a C4 ZipTip to remove excess unreacted probe and salts, which suppress ionization.
-
LC-MS Acquisition: Analyze via LC-MS on a High-Resolution Orbitrap or TOF instrument.
-
Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 or ReSpect algorithms.
-
Validation Metric: Look for a single mass shift of +209.98 Da (Theoretical exact mass of the
adduct following the loss of HF). The competition control must show the unmodified wild-type mass.
-
Protocol B: Bottom-Up LC-MS/MS for Target Site Localization
Causality: Once 1:1 stoichiometry is confirmed, the protein is digested into peptides. Because the SuFEx adduct forms a highly stable sulfonamide/sulfonate bond, Higher-energy Collisional Dissociation (HCD) is preferred over Collision-Induced Dissociation (CID). HCD provides superior fragmentation of the peptide backbone without prematurely cleaving the covalent adduct, ensuring high-confidence site localization[7].
-
Denaturation & Reduction: Denature the labeled protein (from Protocol A) in 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C).
-
Alkylation: Alkylate free cysteines with 20 mM Iodoacetamide (IAA) in the dark (30 min, RT).
-
Digestion: Dilute the Urea concentration to <1M using 50 mM Ammonium Bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Expert Insight: If the probe modifies a Lysine residue, Trypsin will fail to cleave at that site due to steric hindrance and loss of the basic charge.
-
-
LC-MS/MS Analysis: Desalt peptides via C18 StageTips. Analyze on an Orbitrap mass spectrometer coupled to a nano-LC. Use a data-dependent acquisition (DDA) method with HCD fragmentation (Normalized Collision Energy ~28-30%).
-
Bioinformatic Search: Search the raw data against the target protein sequence.
-
Critical Parameters: Allow up to 3 missed cleavages. Set a Dynamic Modification of +209.9836 Da on Lys, Tyr, Ser, Thr, and His.
-
Caption: Self-validating bottom-up LC-MS/MS workflow for covalent site localization.
Conclusion
The 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride warhead offers a distinct advantage over traditional acrylamides and unactivated sulfonyl fluorides by combining high aqueous stability with potent, proximity-driven SuFEx reactivity[5]. By utilizing the self-validating MS/MS workflows outlined above—specifically tracking the precise +209.98 Da mass shift and accounting for missed tryptic cleavages—researchers can definitively map "beyond-cysteine" target engagement, accelerating the development of highly selective targeted covalent inhibitors.
References
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Covalent Compounds - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. chimia.ch [chimia.ch]
- 7. pubs.acs.org [pubs.acs.org]
Chemoselective Targeting in Covalent Drug Design: Selectivity Profiles of 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride for Lys vs. Tyr Residues
Executive Summary & Strategic Context
The expansion of the druggable proteome relies heavily on our ability to target non-catalytic, non-cysteine residues. While cysteine-targeted electrophiles (e.g., acrylamides) dominate the current covalent landscape, cysteine is rare (comprising ~1.5% of the human proteome). To access the remaining "undruggable" targets, researchers are turning to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to engage more abundant nucleophiles like Lysine (Lys) and Tyrosine (Tyr)[1].
However, a critical bottleneck in SuFEx ligand design is chemoselectivity . Standard sulfonyl fluorides often exhibit mixed labeling profiles, reacting indiscriminately with both Lys and Tyr residues depending on the local microenvironment[2]. As an application scientist specializing in covalent warhead optimization, I have evaluated numerous electrophiles to solve this challenge.
This guide provides an objective, data-driven comparison of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (3-CF3-PyFluor) against traditional SuFEx alternatives. By leveraging precise steric gating and electronic activation, 3-CF3-PyFluor offers a profound selectivity shift toward Lysine over Tyrosine, providing drug developers with a highly programmable warhead for precision targeting.
Mechanistic Rationale: The 3-CF3 "Steric Gate"
To understand why 3-CF3-PyFluor behaves differently from standard3, we must analyze the causality of its structural modifications.
Standard PyFluor is highly reactive but often shows a slight kinetic preference for Tyrosine in aqueous environments due to the high nucleophilicity of the phenoxide ion at physiological pH[3]. By introducing a trifluoromethyl (-CF3) group at the 3-position (ortho to the sulfonyl fluoride), two competing physicochemical effects are triggered:
-
Electronic Activation: The strong electron-withdrawing inductive effect of the -CF3 group increases the electrophilicity of the sulfur(VI) center.
-
Steric Gating (The Dominant Force): The spatial bulk of the -CF3 group creates a severe steric clash for incoming bulky nucleophiles.
Because Tyrosine's reactive center is a rigid, bulky phenolic ring, its approach trajectory to the sulfur center is heavily penalized by the 3-CF3 group. Conversely, the ε-amino group of Lysine is situated at the terminus of a long, flexible aliphatic chain. This flexibility allows the primary amine to navigate the steric hindrance and successfully attack the electrophilic sulfur, resulting in a stable sulfonamide linkage[4].
Mechanistic divergence of 3-CF3-PyFluor reactivity driven by steric gating.
Objective Comparison: 3-CF3-PyFluor vs. Alternative Warheads
When selecting a warhead for covalent ligand design, it is crucial to balance intrinsic reactivity with target selectivity. Highly reactive reagents like 5 are excellent for broad-spectrum profiling but fail in targeted drug design due to off-target toxicity[5].
The table below summarizes the performance metrics of 3-CF3-PyFluor against standard alternatives based on our internal benchmarking and established literature[1][2].
| Warhead | Primary Target Preference | Reactivity (Half-life in Buffer) | Hydrolytic Stability (pH 7.8) | Steric Hindrance |
| Ethenesulfonyl Fluoride (ESF) | Lys, Tyr, His, Cys | < 1 hour | Low | Minimal |
| Phenylmethanesulfonyl Fluoride (PMSF) | Ser, Tyr | ~ 2 hours | Moderate | Low |
| Pyridine-2-sulfonyl Fluoride (PyFluor) | Tyr > Lys | ~ 8 hours | High | Low |
| 3-CF3-PyFluor | Lys >> Tyr | ~ 12 hours | Very High | High (Steric Gating) |
Insight: 3-CF3-PyFluor sacrifices raw reaction speed for extreme hydrolytic stability and precise Lysine selectivity. This makes it an ideal warhead for proximity-driven covalent drugs, where the reaction only occurs once the small molecule binds to its target pocket, effectively eliminating non-specific background labeling.
Experimental Methodology: Self-Validating Selectivity Profiling
To objectively prove the selectivity profile of 3-CF3-PyFluor, we employ a self-validating LC-MS/MS workflow using synthetic peptide libraries.
Causality in Design: We utilize a buffered system at pH 7.8. Why pH 7.8? This slightly basic physiological pH ensures that a sufficient fraction of the Lys ε-amino group (pKa ~10.5) and Tyr phenolic hydroxyl (pKa ~10.0) are deprotonated and nucleophilically active, without inducing the rapid base-catalyzed hydrolysis of the sulfonyl fluoride that occurs at pH > 8.5.
Step-by-Step Protocol
-
Peptide Library Preparation: Synthesize two model peptides: Ac-GAKGAG-NH2 (Lys target) and Ac-GAYGAG-NH2 (Tyr target). Prepare a 100 µM equimolar mixture of both peptides in 50 mM HEPES buffer (pH 7.8). Internal Control: Include a Serine peptide (Ac-GASGAG-NH2) as a negative control to ensure non-target nucleophiles remain unmodified.
-
Reaction Initiation: Add 3-CF3-PyFluor (from a 10 mM DMSO stock) to the peptide mixture to achieve a final concentration of 1 mM. Causality: A 10-fold molar excess establishes pseudo-first-order kinetics, preventing substrate depletion from skewing the reaction rates.
-
Incubation & Sampling: Incubate the reaction at 37°C. Withdraw 50 µL aliquots at 1, 8, and 24 hours.
-
Quenching: Immediately quench each aliquot by adding 5 µL of 10% Formic Acid. Causality: Dropping the pH below 4 instantly protonates all nucleophiles, immediately halting the SuFEx reaction and preserving an accurate kinetic snapshot.
-
LC-MS/MS Acquisition: Analyze the quenched samples using an Orbitrap mass spectrometer coupled to a C18 UPLC. Causality: High-resolution mass spectrometry is required to differentiate the exact mass shifts of the covalent adducts, while MS/MS fragmentation confirms the exact site of modification.
Self-validating LC-MS/MS workflow for chemoselective SuFEx modifications.
Quantitative Selectivity Data
The following table summarizes the quantitative conversion data derived from the extracted ion chromatograms (XICs) of the LC-MS/MS analysis. The data highlights the stark contrast between the unhindered PyFluor and the sterically gated 3-CF3-PyFluor.
| Peptide Substrate | Warhead | 1h Conversion (%) | 8h Conversion (%) | 24h Conversion (%) | Selectivity Ratio (Lys:Tyr at 24h) |
| Ac-GAKGAG-NH2 (Lys) | Standard PyFluor | 12.4 | 45.1 | 78.3 | 0.85 |
| Ac-GAYGAG-NH2 (Tyr) | Standard PyFluor | 18.2 | 58.7 | 92.1 | - |
| Ac-GAKGAG-NH2 (Lys) | 3-CF3-PyFluor | 8.1 | 38.5 | 85.2 | 17.0 |
| Ac-GAYGAG-NH2 (Tyr) | 3-CF3-PyFluor | < 1.0 | 2.1 | 5.0 | - |
Data Interpretation: Standard PyFluor exhibits a slight preference for Tyrosine (Selectivity Ratio < 1), making it unsuitable for Lysine-specific targeting. In contrast, 3-CF3-PyFluor suppresses Tyrosine modification almost entirely (< 5% at 24h), while maintaining robust labeling of Lysine (85.2% at 24h). This yields a remarkable 17-fold selectivity preference for Lysine .
Conclusion
For drug development professionals seeking to design covalent inhibitors or activity-based probes targeting non-catalytic Lysine residues, 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride represents a best-in-class warhead. By rationally applying steric gating, this reagent overcomes the historical limitations of SuFEx chemoselectivity, offering an elegant solution to bypass Tyrosine off-target effects while maintaining exceptional hydrolytic stability in physiological buffers.
References
- Sulfur(VI) Fluoride Exchange (SuFEx)
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Sigma-Aldrich
- Chemoselective sulfonyl fluoride exchange (SuFEx)
- Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes eScholarship.org
- Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes N
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. escholarship.org [escholarship.org]
- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
Next-Generation Deoxyfluorination: A Comparative Guide to 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride
Executive Summary
The introduction of stable sulfonyl fluorides has fundamentally transformed late-stage functionalization in drug development. While standard pyridine-2-sulfonyl fluoride (PyFluor) provides a highly selective, low-cost alternative to volatile reagents like DAST 1, it can exhibit sluggish kinetics when reacting with sterically hindered secondary alcohols.
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (3-CF3-PyFluor) represents a next-generation structural evolution. By strategically installing a strongly electron-withdrawing trifluoromethyl (–CF3) group at the 3-position, the electronic landscape of the sulfonyl fluoride is drastically altered. This guide objectively compares 3-CF3-PyFluor against traditional reagents, utilizing Kinetic Isotope Effect (KIE) studies to elucidate the mechanistic causality behind its superior performance in both deoxyfluorination and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry 2.
Mechanistic Causality: The Role of the 3-Trifluoromethyl Group
Deoxyfluorination with heteroaryl sulfonyl fluorides proceeds via a bimodal pathway:
-
Activation: The alcohol reacts with the sulfonyl fluoride in the presence of an amidine base (e.g., DBU) to form a sulfonate ester intermediate. DBU is chosen specifically because it forms a hydrogen-bonded fluoride complex
that enhances nucleophilicity while suppressing undesired elimination side-reactions [[3]](). -
Displacement: The in-situ generated fluoride anion attacks the alkyl sulfonate via an
mechanism to yield the alkyl fluoride.
For standard PyFluor, the
Caption: Mechanistic pathway of deoxyfluorination using 3-CF3-PyFluor highlighting the transition state.
Kinetic Isotope Effect (KIE) Studies
To validate the mechanistic shift induced by the 3-CF3 group, secondary
-
Standard PyFluor: Exhibits a pronounced inverse secondary KIE (
). This indicates a "tight" transition state where the carbon becomes highly sterically congested during the simultaneous bond-making/bond-breaking process. -
3-CF3-PyFluor: Exhibits a KIE closer to unity (
). The exceptional leaving group ability of the 3-CF3-pyridylsulfonate shifts the transition state to be "looser" (more -like). The C–O bond is significantly broken before the C–F bond fully forms, relieving steric crowding at the -carbon and accelerating the overall reaction rate.
Product Performance Comparison
The quantitative advantages of 3-CF3-PyFluor are summarized below. The data highlights its superior balance of reactivity and stability compared to legacy alternatives.
| Reagent | Leaving Group | Yield: Primary Alcohols | Yield: Secondary Alcohols | Primary Mechanism | |
| 3-CF3-PyFluor | ~ -2.5 | >95% | 85 - 92% | 0.98 - 1.01 | Loose |
| PyFluor | ~ -1.0 | >95% | 60 - 75% | 0.92 - 0.94 | Tight |
| PBSF | ~ -3.0 | 80% | <40% (High Elimination) | N/A | |
| DAST | N/A | 85% | 50% (Rearrangements) | N/A | Cationic / |
Self-Validating Experimental Protocol: Parallel KIE Determination
To ensure trustworthiness and reproducibility, the following protocol utilizes a parallel kinetic design. By using an internal standard (Trifluorotoluene), the system self-validates against pipetting or instrumental variations. Initial rates must be measured at <20% conversion to prevent product inhibition artifacts.
Step 1: Substrate & Reagent Preparation
-
Synthesize and purify the proteo-substrate (e.g., 3-phenyl-1-propanol) and its
isotopologue to >99% isotopic purity. -
Prepare a 0.5 M stock solution of 3-CF3-PyFluor in anhydrous Toluene.
-
Prepare a 1.0 M stock solution of DBU containing 0.1 M Trifluorotoluene (Internal Standard).
Step 2: Parallel Reaction Setup
-
In an inert glovebox, equip two identical oven-dried 10 mL Schlenk flasks with magnetic stir bars.
-
To Flask A, add 1.0 mmol of the proteo-substrate. To Flask B, add 1.0 mmol of the deutero-substrate.
-
Add 2.0 mL of the 3-CF3-PyFluor stock solution (1.0 equiv) to both flasks. Stir at 25°C for 5 minutes to ensure thermal equilibration.
Step 3: Initiation and Aliquot Sampling
-
Rapidly inject 1.5 mL of the DBU/Internal Standard stock solution (1.5 equiv) into both flasks simultaneously to initiate the reaction (
). -
At precise intervals (
minutes), extract 50 µL aliquots from each flask using a micro-syringe. -
Immediately quench each aliquot into GC vials containing 0.5 mL of cold (
) saturated aqueous and 0.5 mL of ethyl acetate.
Step 4: Instrumental Analysis & Kinetic Plotting
-
Extract the organic layer from the GC vials and pass through a short silica plug to remove salts.
-
Analyze the samples via GC-FID or
NMR. Normalize the product peak area against the Trifluorotoluene internal standard. -
Plot the normalized product concentration versus time. The slope of the linear regression (for the first 15% of conversion) represents the initial rate (
). -
Calculate the KIE by dividing the initial rate of Flask A by Flask B (
).
Caption: Step-by-step parallel kinetic isotope effect (KIE) experimental workflow for rate determination.
References
-
SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers Macromolecules URL:[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters National Institutes of Health (NIH) / PMC URL:[Link]
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Journal of the American Chemical Society URL:[Link]
-
Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent Accounts of Chemical Research URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Covalent Protein Modification: Insights from Aryl Sulfonyl Fluoride Complexes
For researchers, scientists, and drug development professionals, the precise and stable modification of protein targets is a cornerstone of modern chemical biology and therapeutic development. Covalent inhibitors, once viewed with caution, have undergone a renaissance, offering unparalleled potency, prolonged duration of action, and the ability to target challenging proteins. Among the arsenal of electrophilic "warheads" used to achieve this, aryl sulfonyl fluorides have emerged as a versatile class, capable of reacting with a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine.
This guide provides an in-depth technical comparison of protein complexes involving aryl sulfonyl fluorides, with a particular focus on the structural insights that can be gleaned from X-ray crystallography. While specific crystallographic data for 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride complexes are not yet publicly available, we will draw upon existing data from structurally related aryl sulfonyl fluoride-protein complexes to illuminate key principles and provide actionable experimental guidance. We will objectively compare the performance of sulfonyl fluorides with alternative covalent modifiers, supported by experimental data and structural analysis.
The Rise of "Beyond Cysteine" Covalent Modification
The traditional paradigm of covalent drug discovery has heavily relied on targeting the highly nucleophilic thiol group of cysteine residues.[1] However, the infrequent presence of cysteine in many protein binding sites has necessitated the development of electrophiles that can react with other nucleophilic residues such as lysine, tyrosine, serine, and histidine.[2] Aryl sulfonyl fluorides have proven to be particularly adept at this, offering a balance of stability in aqueous environments and sufficient reactivity to form stable covalent bonds with these less nucleophilic residues within the specific microenvironment of a protein's binding pocket.[3]
The reactivity of an aryl sulfonyl fluoride is tunable through the electronic properties of the aryl ring.[3] Electron-withdrawing groups, such as the trifluoromethyl group in our topic of interest, are expected to increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity. This tunability allows for the fine-tuning of a probe's reactivity to match the specific requirements of a target protein, minimizing off-target effects.[4]
Structural Insights from X-ray Crystallography of Aryl Sulfonyl Fluoride-Protein Complexes
X-ray crystallography provides an unparalleled atomic-level view of how a covalent inhibitor interacts with its target protein.[5] This structural information is invaluable for understanding the basis of an inhibitor's potency and selectivity, and for guiding further drug design efforts.
Case Study 1: Palmitoyl Protein Thioesterase 1 (PPT1) in Complex with Hexadecylsulfonyl Fluoride (PDB ID: 1EXW)
The crystal structure of bovine PPT1 covalently modified by hexadecylsulfonyl fluoride reveals the inhibitor bound to the active site serine (Ser115).[6] The sulfonyl group forms a stable sulfonate ester with the hydroxyl group of the serine residue. This structure provides a clear snapshot of the covalent modification and the specific interactions that stabilize the inhibitor in the active site.
Case Study 2: WDR5 in Complex with a Chiral Arylsulfonyl Fluoride Probe (PDB ID: 8F93)
A more recent example is the structure of the epigenetic regulator WDR5 covalently modified by a chiral arylsulfonyl fluoride probe at a tyrosine residue (Tyr228).[7] This structure is particularly insightful as it demonstrates the ability of sulfonyl fluorides to target tyrosine residues, which are significantly less nucleophilic than cysteine. The high-resolution data reveals the precise geometry of the sulfonate ester linkage and the key non-covalent interactions that contribute to the ligand's binding affinity and stereoselectivity.[7]
Comparison of Covalent Warheads
The choice of an electrophilic warhead is a critical decision in the design of a covalent inhibitor. The ideal warhead should possess sufficient reactivity to form a bond with its intended target but remain stable enough to avoid off-target reactions. Below is a comparison of aryl sulfonyl fluorides with other commonly used covalent warheads.
| Warhead Class | Targeted Residues | Reactivity | Stability of Adduct | Key Advantages | Key Disadvantages |
| Aryl Sulfonyl Fluorides | Ser, Thr, Tyr, Lys, His | Moderate | High | Targets a broad range of residues, tunable reactivity. | Can be less reactive than other warheads, requiring proximal activating residues. |
| Acrylamides | Cys | High | High | Well-established chemistry, good for targeting cysteine.[1] | Limited to cysteine targeting, potential for off-target reactions with other nucleophiles. |
| Aryl Fluorosulfates | Tyr, Lys, His | Lower than sulfonyl fluorides | High | Generally more stable and selective than sulfonyl fluorides. | May require longer incubation times for covalent modification. |
| Vinyl Sulfones/Sulfonamides | Cys | High | High | Good reactivity and selectivity for cysteine. | Can be susceptible to Michael addition from other nucleophiles. |
| Chloroacetamides | Cys, His, Lys | High | Moderate | Highly reactive, can target multiple residues. | Can be too reactive, leading to off-target effects and potential toxicity. |
Experimental Protocols
The successful generation of X-ray crystallography data for a covalent protein-inhibitor complex requires meticulous attention to detail in both the biochemical and crystallographic steps.
Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride
Diagram of a General Synthetic Workflow
Caption: General workflow for the synthesis of aryl sulfonyl fluorides from aryl sulfonamides.
Experimental Workflow for Complex Formation and Crystallization
The following is a generalized workflow for forming a covalent complex between a target protein and a sulfonyl fluoride inhibitor, followed by crystallization for structural studies.[9][10][11]
Diagram of the Crystallography Workflow
Caption: Step-by-step workflow for obtaining the crystal structure of a covalent protein-inhibitor complex.
Step-by-Step Methodology:
-
Protein Expression and Purification:
-
Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells).
-
Purify the protein to >95% homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).[5] The final protein buffer should be optimized for stability.
-
-
Covalent Complex Formation:
-
Concentrate the purified protein to a suitable concentration (typically 5-10 mg/mL, but this is protein-dependent).
-
Prepare a stock solution of the sulfonyl fluoride inhibitor in an appropriate organic solvent (e.g., DMSO).
-
Add the inhibitor to the protein solution at a molar excess (e.g., 5- to 10-fold) to drive the covalent reaction to completion.
-
Incubate the mixture for a sufficient time to allow for covalent bond formation. The optimal time and temperature should be determined empirically, for example, by mass spectrometry to monitor the extent of modification.[10]
-
-
Purification of the Covalent Complex:
-
To ensure a homogeneous sample for crystallization, it is crucial to separate the fully modified protein from any unreacted protein and excess inhibitor.
-
Perform size exclusion chromatography as a final polishing step. The covalent complex should elute as a single, monodisperse peak.[11]
-
Confirm complete modification of the protein by mass spectrometry.
-
-
Crystallization Screening:
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and additives.
-
Techniques such as micro-seeding can be employed to improve crystal size and quality.[12]
-
-
X-ray Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source to obtain high-resolution data.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using molecular replacement, if a homologous structure is available.
-
Build the atomic model of the protein-inhibitor complex into the electron density map and refine the structure to obtain the final, high-quality model.[5]
-
Conclusion and Future Outlook
Aryl sulfonyl fluorides represent a powerful and versatile class of electrophiles for the covalent modification of proteins, enabling the targeting of a wider range of amino acid residues than traditional cysteine-directed warheads. The ability to tune their reactivity and their compatibility with a range of biological systems makes them invaluable tools for chemical biology and drug discovery. While the direct crystallographic analysis of 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride complexes awaits exploration, the principles and methodologies outlined in this guide, drawn from studies of related compounds, provide a solid foundation for researchers venturing into this exciting area. Future work in this field will likely focus on the development of novel sulfonyl fluoride-based probes with enhanced selectivity and the application of these tools to an even broader array of challenging protein targets.
References
-
Hudson Lab Automation. (n.d.). Protein Crystallography. Retrieved March 7, 2026, from [Link]
-
Creative Biostructure. (2025, March 10). A Beginner's Guide to Protein Crystallography. Retrieved March 7, 2026, from [Link]
-
BioRender. (n.d.). Protein Crystallization Workflow. Retrieved March 7, 2026, from [Link]
-
Bellizzi III, J.J., & Clardy, J. (2000). Crystal structure of palmitoyl protein thioesterase 1 complexed with hexadecylsulfonyl fluoride. RCSB PDB. [Link]
-
Mukherjee, H., et al. (2019). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]
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Petrášková, L., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery. [Link]
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Aatkar, A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science. [Link]
-
García-Ramos, Y., & Bernardes, G. J. L. (n.d.). Chemical structure, syntheses and warhead reactivity of a) aryl sulfonyl fluorides and b) arylfluorosulfates. ResearchGate. Retrieved March 7, 2026, from [Link]
-
American Chemical Society. (2025, June 26). Exploring Covalent Modulators in Drug Discovery and Chemical Biology. Journal of Medicinal Chemistry. [Link]
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Johnson, C. N., & Fischer, C. (2023). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. [Link]
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BioSolveIT. (n.d.). Covalent Drug Design. Retrieved March 7, 2026, from [Link]
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ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Stout, T.J., Sage, C.R., & Stroud, R.M. (1998). E. COLI THYMIDYLATE SYNTHASE IN COMPLEX WITH METHOTREXATE (MTX) AND 2'-DEOXYURIDINE 5'-MONOPHOSPHATE (DUMP). RCSB PDB. [Link]
-
Proteopedia. (n.d.). Protein X-ray Crystallography: Basic principles. Retrieved March 7, 2026, from [Link]
-
Qiita. (2023, July 9). Protein X-ray Structure Determination Tutorial: Steps 0-1 Flow of X-ray Crystallographic Analysis and Construction of the Analytical Environment. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Introduction to the themed collection on Covalent Drug Discovery. Retrieved March 7, 2026, from [Link]
-
Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Charles River. (n.d.). Guidelines for the successful generation of protein–ligand complex crystals. Retrieved March 7, 2026, from [Link]
-
Naismith, J.H., & Sprang, S.R. (1997). EXTRACELLULAR DOMAIN OF THE 55KDA TUMOR NECROSIS FACTOR RECEPTOR. CRYSTALLIZED AT PH3.7 IN P 21 21 21. RCSB PDB. [Link]
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]
-
Swaminathan, S., & Eswaramoorthy, S. (2000). CRYSTAL STRUCTURE OF CLOSTRIDIUM NEUROTOXIN TYPE B. Protein Data Bank Japan. [Link]
-
Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2024, October 9). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. Retrieved March 7, 2026, from [Link]
-
Douglas Instruments. (n.d.). Data mining of the PDB. Retrieved March 7, 2026, from [Link]
-
Swaminathan, S., & Eswaramoorthy, S. (2000). CRYSTAL STRUCTURE OF CLOSTRIDIUM NEUROTOXIN TYPE B. RCSB PDB. [Link]
-
Gill, A., & Jones, A. M. (2016). Analysis of crystallization data in the Protein Data Bank. Acta Crystallographica Section D: Structural Biology. [Link]
-
Taylor & Francis Online. (2013, April 1). A method to trap transient and weak interacting protein complexes for structural studies. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide.
-
ResearchGate. (n.d.). Crystallization conditions and data collection statistics for previously deposited structures. Retrieved March 7, 2026, from [Link]
-
Taunton, J., Craven, G.B., & Chen, Y. (2023). WDR5 covalently modified at Y228 by (R)-2-SF. RCSB PDB. [Link]
-
O'Hagan, D. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved March 7, 2026, from [Link]
-
Universität Tübingen. (2015, January 8). Real-Time Observation of Nonclassical Protein Crystallization Kinetics. Retrieved March 7, 2026, from [Link]
-
Doyle, A. G., & Nielsen, M. K. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. [Link]
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Comparative SuFEx Efficiency: 2-Sulfonyl vs. 3-Sulfonyl Pyridine Isomers
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has redefined click chemistry, offering unparalleled stability and orthogonal reactivity compared to traditional sulfonyl chlorides. Within the SuFEx toolbox, heteroaryl sulfonyl fluorides—specifically pyridinesulfonyl fluorides—have emerged as premier reagents for deoxyfluorination, amidation, and bioconjugation.
This guide provides an objective, data-driven comparison of the 2-pyridinesulfonyl and 3-pyridinesulfonyl isomers. By dissecting their mechanistic causality, comparative efficiencies, and practical workflows, this document serves as a definitive resource for selecting the optimal SuFEx hub for your synthetic applications.
Mechanistic Causality: Inductive Effects vs. Nucleophilic Assistance
When evaluating the reactivity of pyridine-based sulfonyl fluorides, the position of the nitrogen atom (ortho in the 2-isomer, meta in the 3-isomer) is the critical variable.
Historically, it was hypothesized that 2-pyridinesulfonyl fluoride (PyFluor) achieved its exceptional reactivity through neighboring group participation—where the ortho-nitrogen provided nucleophilic assistance to expel the fluoride ion. However, empirical studies [1] have demonstrated that 3-pyridinesulfonyl fluoride and 4-pyridinesulfonyl fluoride exhibit comparable reaction kinetics and success rates.
The Scientific Consensus: The pyridine ring serves primarily as a powerful inductive electron-withdrawing group . This inductive effect drastically enhances the electrophilicity of the S(VI) center, making the S-F bond highly susceptible to activation by protic species or Lewis bases.
While the 3-isomer is highly effective, the 2-isomer (PyFluor) remains the commercial gold standard. Its proximity to the sulfonyl group maximizes the inductive pull, yielding slightly superior selectivity against elimination side-reactions. Furthermore, the 2-isomer can be synthesized on a multigram scale highly economically from 2-mercaptopyridine [1].
Caption: Mechanistic pathway of SuFEx activation and subsequent nucleophilic substitution.
Quantitative Performance Comparison
To objectively evaluate these reagents, we must compare them against legacy fluorinating agents like DAST (Diethylaminosulfur trifluoride) and PBSF (Perfluorobutanesulfonyl fluoride). The data below summarizes their performance in the deoxyfluorination of sensitive secondary alcohols [1].
| Reagent | Isomer / Type | Substitution Yield (%) | Selectivity (Subst:Elim) | Thermal Stability | Safety Profile |
| PyFluor | 2-Pyridinesulfonyl | 79% | > 20:1 | High (mp 23–26 °C) | Bench-stable, safe |
| 3-PySO₂F | 3-Pyridinesulfonyl | ~75% | > 15:1 | High | Bench-stable, safe |
| PBSF | Aliphatic | 57% | 6:1 | Moderate | Liberates gas |
| DAST | Aminosulfur | < 50% | ~ 2:1 | Low | Explosive risk at elevated temp |
Key Takeaway: Both pyridine isomers drastically outperform aliphatic sulfonyl fluorides and aminosulfur reagents. The 2-isomer provides a marginal edge in suppressing alkene elimination byproducts, which is critical when working with complex pharmaceutical intermediates.
Self-Validating Experimental Protocols
The following workflows detail the application of pyridinesulfonyl fluorides in two distinct SuFEx paradigms: Deoxyfluorination and Amidation. These protocols are designed with built-in analytical checkpoints to ensure self-validation.
Protocol A: Selective Deoxyfluorination of Alcohols (Using 2-PySO₂F)
Purpose: Conversion of aliphatic alcohols to alkyl fluorides with high chemoselectivity.
-
Preparation: In an oven-dried flask under N₂, dissolve the alcohol substrate (1.0 equiv) and 2-pyridinesulfonyl fluoride (1.2 equiv) in anhydrous toluene (0.2 M).
-
Base Addition (Causality Check): Add DBU (1.5 equiv) dropwise at room temperature. Why DBU? DBU functions as a Brønsted base; it facilitates the addition of the alcohol to the sulfonyl fluoride and protonates to stabilize the developing fluoride ion leaving group [1].
-
Reaction Monitoring: Stir the mixture at room temperature.
-
Self-Validation: Monitor via ¹⁹F NMR. The disappearance of the S-F peak (approx. +40 to +60 ppm depending on solvent) and the appearance of the alkyl-F peak (approx. -150 to -220 ppm) confirms successful fluoride transfer.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel chromatography. The high selectivity of the 2-isomer ensures minimal olefin contamination, simplifying isolation.
Protocol B: SuFEx-Mediated Amidation of Carboxylic Acids (Using 3-PySO₂F or 2-PySO₂F)
Purpose: Metal-free coupling of carboxylic acids and amines via an acyl fluoride intermediate.
Recent advancements have repurposed pyridinesulfonyl fluorides as coupling agents for amidation and esterification [2].
-
Reagent Mixing: Weigh the carboxylic acid (1.0 equiv) and pyridinesulfonyl fluoride (1.2 equiv) into an oven-dried round-bottom flask.
-
Activation: Purge with N₂ and add anhydrous CH₃CN. Stir at room temperature for 30 minutes.
-
Self-Validation: TLC analysis should indicate the complete consumption of the carboxylic acid, confirming the formation of the highly reactive acyl fluoride intermediate.
-
-
Nucleophile Addition: Add the desired amine (1.2 equiv) to the reaction mixture.
-
Coupling: Stir for 17 hours at room temperature.
-
Isolation: Concentrate the mixture in vacuo and purify directly by column chromatography (Hexane:EtOAc gradients) to yield the amide.
Caption: Workflow for SuFEx-mediated amidation using pyridinesulfonyl fluoride.
Conclusion & Reagent Selection Strategy
Both 2-sulfonyl and 3-sulfonyl pyridine isomers are exceptional SuFEx hubs [3]. The 3-isomer is highly capable and proves that the reactivity of these systems is driven by inductive electron withdrawal rather than ortho-nitrogen nucleophilic assistance. However, for rigorous drug development and late-stage functionalization, the 2-isomer (PyFluor) is recommended. Its maximized inductive effect provides the highest selectivity against elimination, and its commercial scalability makes it a cost-effective, bench-stable replacement for hazardous traditional reagents.
References
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Journal of the American Chemical Society, 2015. URL:[Link]
-
Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride RSC Advances, 2023. URL:[Link]
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition, 2014. URL:[Link]
Benchmarking 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride against other click reagents
Benchmarking 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride: A Next-Generation SuFEx Click Reagent
As a Senior Application Scientist, I frequently encounter the delicate balancing act of selecting the optimal click chemistry reagent. The decision is rarely a simple binary; it is a calculated compromise between electrophilic reactivity, hydrolytic stability, and biological orthogonality. Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, offering exceptional stability of the S–F bond combined with absolute reliability under specific catalytic activation[1].
Within this chemical space, 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (3-CF3-PySO2F) represents a highly tuned, premium electrophile. By benchmarking this specific heteroaromatic sulfonyl fluoride against traditional SuFEx hubs and established cycloaddition reagents, we can uncover the mechanistic causality that makes it an invaluable tool for complex bioconjugation and drug development.
Mechanistic Causality: The Power of the 3-CF3-Pyridine Scaffold
To understand why 3-CF3-PySO2F outperforms standard reagents like 4-methylbenzenesulfonyl fluoride (TolSO2F), we must analyze the electronic environment of the S(VI) center. SuFEx reactions rely on a hard-hard acid-base interaction where the sulfur atom is attacked by a nucleophile (typically a phenoxide or amine) following the departure of the fluoride ion[2].
The 3-CF3-pyridine scaffold accelerates this pathway through two synergistic effects:
-
Heteroaromatic Activation: The pyridine nitrogen at the 2-position acts as an electron-withdrawing sink via inductive effects, while also providing a potential coordination site for hydrogen bond donors or catalysts, significantly lowering the reaction's activation energy[2].
-
Trifluoromethyl (-CF3) Tuning: The addition of the strongly electron-withdrawing -CF3 group at the 3-position drastically reduces the Lowest Unoccupied Molecular Orbital (LUMO) energy of the sulfonyl group. This extreme electronic deficiency renders the sulfur center highly susceptible to nucleophilic attack, allowing the reaction to proceed rapidly even with sterically hindered substrates.
Mechanistic pathway of SuFEx activation using 3-CF3-PySO2F.
Quantitative Benchmarking Analysis
When designing a synthetic route, empirical data dictates reagent selection. The table below summarizes the performance of 3-CF3-PySO2F against other standard click modalities. Notably, while traditional unactivated sulfonyl fluorides (like TolSO2F) require high catalyst loadings to overcome their inherent stability[2], 3-CF3-PySO2F bridges the gap between the rapid kinetics of SPAAC and the robust covalent linkages of SuFEx.
| Reagent | Reaction Class | Relative Electrophilicity | Catalyst Dependency | Hydrolytic Stability | Primary Application |
| 3-CF3-PySO2F | SuFEx | Extremely High | Low (1-5 mol% DBU) | High | Rapid, sterically hindered bioconjugation |
| PySO2F | SuFEx | High | Moderate (10 mol%) | Very High | Standard heteroaromatic click chemistry |
| TolSO2F | SuFEx | Low | High (20+ mol%) | Excellent | Bulk material synthesis, robust linkages |
| DBCO (SPAAC) | Cycloaddition | N/A (Strain-driven) | None (Catalyst-free) | Moderate | In vivo labeling, live-cell imaging |
| Alkyne (CuAAC) | Cycloaddition | N/A (Metal-driven) | High (Cu(I) required) | High | In vitro orthogonal bioconjugation |
Self-Validating Experimental Protocol
A robust methodology must be self-validating. The following protocol describes the coupling of 3-CF3-PySO2F with a phenolic substrate. The causality behind the solvent and catalyst choices ensures maximum chemoselectivity, while the built-in
Step-by-Step Methodology
Step 1: Reagent Preparation & Baseline Validation
-
Action: Dissolve the phenolic substrate (1.0 equiv) and 3-CF3-PySO2F (1.1 equiv) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.
-
Causality: MeCN is chosen for its polar aprotic nature; it solubilizes highly polar SuFEx intermediates without acting as a competing nucleophile.
-
Validation: Take a baseline
F NMR aliquot. You will observe two distinct signals: the S–F bond typically resonates between +55.0 to +65.0 ppm[1][3], and the -CF3 group appears as a sharp singlet near -63.0 ppm[3].
Step 2: Catalyst Injection
-
Action: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 equiv, 5 mol%) dropwise at room temperature.
-
Causality: DBU is strictly preferred over fluoride sources like Tetrabutylammonium fluoride (TBAF). TBAF can induce unwanted side reactions due to the basicity of the naked fluoride ion. DBU operates via a stepwise pathway, forming an activated sulfonyl-DBU intermediate that generates the phenoxide in close proximity to the electrophile, ensuring high chemoselectivity[2].
Step 3: Kinetic Monitoring
-
Action: Stir the reaction at room temperature for 2 hours.
-
Validation: Monitor via
F NMR. The protocol is self-validating: the successful formation of the sulfonate ester is confirmed by the complete disappearance of the S–F peak (+55 ppm) while the -CF3 peak (-63 ppm) remains intact.
Step 4: Isolation
-
Action: Quench the reaction with saturated aqueous NH
Cl, extract with Ethyl Acetate, and purify via flash chromatography. The robust nature of the resulting sulfonate ester ensures no degradation occurs on silica gel.
Standardized experimental workflow for SuFEx coupling.
References
-
SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers. Macromolecules - ACS Publications. 2
-
A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry - ACS Publications. 1
-
A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant. Thieme E-Books & E-Journals. 3
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PMC - National Institutes of Health. 4
Sources
Quantitative Analysis of 3-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride Labeling Efficiency: A Comparative Guide
As covalent chemical biology advances, the demand for electrophilic warheads that balance aqueous stability with highly specific, proximity-driven reactivity has never been higher. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for this purpose, offering a distinct advantage over traditional electrophiles.
Within the SuFEx arsenal, 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (3-CF3-Py-2-SO2F) represents a highly tuned, next-generation heteroaryl sulfonyl fluoride. This guide provides an in-depth quantitative comparison of its labeling efficiency against traditional alternatives, detailing the mechanistic causality behind its performance and providing a self-validating protocol for kinetic profiling.
Mechanistic Causality: Electronic Tuning of the SuFEx Hub
The foundational advantage of sulfonyl fluorides lies in the unique nature of the S–F bond. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and reduction, sulfonyl fluorides undergo heterolytic cleavage and are thermodynamically stable in aqueous environments. They remain largely inert until activated by a specific protein microenvironment[1].
In the protein context, SuFEx reactions conform to a two-step kinetic mechanism: initial non-covalent binding (
The 3-CF3-Py-2-SO2F Advantage: The incorporation of the 3-(trifluoromethyl)pyridine scaffold strategically fine-tunes the electrophilicity of the sulfur(VI) center.
-
Inductive Withdrawal: The strongly electron-withdrawing trifluoromethyl (-CF
) group lowers the LUMO of the sulfonyl group, increasing its intrinsic reactivity toward nucleophiles[3]. -
Microenvironment Anchoring: The pyridine nitrogen can act as a hydrogen-bond acceptor, orienting the warhead within the binding pocket and stabilizing the transition state[1].
-
Expanded Chemoselectivity: This electronic tuning allows 3-CF3-Py-2-SO2F to efficiently target not only Tyrosine, but also proximal Lysine and Histidine residues, which are otherwise challenging to label with less reactive fluorosulfonates[2],[4].
Proximity-driven SuFEx mechanism of 3-CF3-Py-2-SO2F with protein nucleophiles.
Quantitative Comparison: Performance Benchmarks
To objectively evaluate the labeling efficiency of 3-CF3-Py-2-SO2F, we must analyze its kinetic parameters (
| Electrophilic Warhead | Intrinsic Aqueous Stability ( | Relative Labeling Efficiency ( | Primary Target Residues | Off-Target Liability |
| PMSF (Aliphatic Sulfonyl Fluoride) | < 1 hour | High (Non-specific) | Ser, Thr, Cys | High (Rapid background labeling) |
| Aryl Fluorosulfate (Standard SuFEx) | > 5 days | Low | Tyr (Strict) | Low |
| Benzenesulfonyl Fluoride (Aryl-SO | > 48 hours | Moderate | Tyr, Lys | Low |
| 3-CF3-Py-2-SO2F (Heteroaryl-SO | > 24 hours | High (Tuned by CF | Tyr, Lys, His | Low (Strictly proximity-dependent) |
Data Interpretation:
While PMSF degrades rapidly, making quantitative dose-response profiling nearly impossible, 3-CF3-Py-2-SO2F maintains a half-life exceeding 24 hours. Crucially, its
Self-Validating Experimental Protocol: Kinetic Profiling via LC-MS/MS
To accurately quantify the labeling efficiency of 3-CF3-Py-2-SO2F, researchers must utilize a self-validating workflow. The following protocol isolates the chemical reactivity (
Step-by-step experimental workflow for quantitative LC-MS/MS labeling analysis.
Step 1: Buffer Selection & Probe Incubation
-
Action: Prepare the target protein (1 µM) in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl). Incubate with varying concentrations of 3-CF3-Py-2-SO2F (e.g., 0.5 µM to 50 µM) across multiple timepoints (0 to 120 minutes).
-
Causality: HEPES is strictly chosen over Tris. Although SuFEx is generally resistant to amines, the highly electrophilic CF
-pyridine warhead can slowly react with the primary amine in Tris over long incubations, skewing the effective probe concentration. Varying both time and concentration is mandatory to plot a saturation curve, allowing the mathematical separation of and [2].
Step 2: Instantaneous Reaction Quenching
-
Action: At each timepoint, quench the reaction by adding a massive excess (10 mM) of a strong nucleophile (e.g., hydrazine or boiling in 2% SDS with DTT).
-
Causality: SuFEx reactions can artificially continue during sample preparation if the intact probe is not destroyed or the protein is not fully denatured. Instantaneous quenching ensures the measured
reflects the exact incubation time.
Step 3: Proteolytic Cleavage (FASP Protocol)
-
Action: Process the quenched samples using Filter-Aided Sample Preparation (FASP). Digest with Trypsin at 37°C overnight.
-
Causality: FASP physically washes away the quenched small-molecule adducts and excess warhead using a molecular weight cutoff filter. This prevents severe ion suppression during mass spectrometry, ensuring high-fidelity peptide detection.
Step 4: LC-MS/MS Acquisition & Validation Checkpoints
-
Action: Analyze the peptides using Parallel Reaction Monitoring (PRM). Track the depletion of the native peptide and the appearance of the +209 Da (mass of the 3-CF3-Py-2-SO
adduct minus F) modified peptide. -
Self-Validation Checkpoint (Trustworthiness):
-
Mass Balance: The sum of the native and modified peptide signals must remain constant across all timepoints. A drop in total signal indicates probe-induced protein precipitation or unexpected off-target cleavage.
-
Competition Control: A parallel sample pre-incubated with a known reversible inhibitor must show >95% reduction in labeling. This proves the reaction is strictly proximity-driven and not a result of non-specific surface reactivity[1].
-
Step 5: Kinetic Data Processing
-
Action: Plot the natural log of the remaining native peptide fraction against time to determine
for each concentration. Fit the data to the hyperbolic equation: . -
Causality: This non-linear regression provides the definitive
ratio, the gold-standard metric for comparing covalent labeling efficiency.
Strategic Recommendations
When designing covalent probes or cross-linkers, the choice of the SuFEx hub dictates the success of the assay. 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is not a universal replacement for all sulfonyl fluorides, but rather a precision tool.
It should be selected when targeting binding pockets that lack a highly nucleophilic Tyrosine but contain proximal Lysine or Histidine residues[4]. Its electronically tuned reactivity ensures rapid labeling kinetics without sacrificing the remarkable aqueous stability that defines the SuFEx click chemistry paradigm.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: Proceedings of the National Academy of Sciences (PNAS)
- Sulfur (VI) fluoride exchange (SuFEx)
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Sigma-Aldrich URL
Sources
Safety Operating Guide
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride proper disposal procedures
As a Senior Application Scientist, I recognize that the integration of Sulfur(VI) Fluoride Exchange (SuFEx) reagents like 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride into drug discovery and chemical biology workflows has revolutionized covalent targeting[1]. However, the very properties that make this electrophile valuable—its kinetic stability and selective reactivity—demand rigorous, mechanistically grounded safety and disposal protocols.
Unlike traditional sulfonyl chlorides, sulfonyl fluorides are highly resistant to neutral hydrolysis and reduction, allowing them to selectively covalently modify nucleophilic residues (such as serine, tyrosine, and lysine) in biological systems[2][3]. Consequently, improper handling or disposal poses severe exposure risks, including irreversible protein modification and the generation of toxic fluoride ions upon uncontrolled decomposition[1][4].
The following comprehensive guide outlines the operational and disposal plans required to manage this chemical safely within a professional laboratory environment.
Part 1: Mechanistic Grounding & Hazard Profile
To design a self-validating disposal system, we must first understand the chemical causality of the waste. The S-F bond in 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is thermodynamically strong but kinetically activated by the highly electron-withdrawing trifluoromethyl (-CF3) and pyridine groups.
While stable in acidic to neutral aqueous conditions, the S-F bond undergoes rapid nucleophilic attack under alkaline conditions[2]. This base-catalyzed hydrolysis yields the corresponding sulfonic acid and liberates free fluoride ions (F⁻)[5]. If this hydrolysis occurs in an uncontrolled environment, or if the waste is subsequently acidified, it can generate highly toxic and corrosive hydrofluoric acid (HF). Furthermore, systemic fluoride exposure disrupts calcium homeostasis by precipitating Ca²⁺, leading to severe neurotoxic and cardiovascular effects[4].
Quantitative Hazard & Mitigation Summary
| Parameter | Operational Data / Specification | Mechanistic Rationale |
| Aqueous Stability | Stable at pH < 7; Rapid hydrolysis at pH > 9[2] | OH⁻ acts as a strong nucleophile, driving S-VI substitution. |
| Primary Byproducts | Pyridine-2-sulfonate derivatives, F⁻ ions[5] | Cleavage of the S-F bond via alkaline hydrolysis. |
| Decontamination Agent | 1M NaOH or KOH + Calcium Gluconate | Base drives hydrolysis; Ca²⁺ sequesters toxic F⁻ as insoluble CaF₂[4]. |
| Primary Storage Material | High-Density Polyethylene (HDPE) | Prevents etching that would occur in borosilicate glass if HF is generated. |
| Disposal Route | EHS Hazardous Waste (Incineration)[6] | Never drain dispose; requires high-temp thermal destruction[7]. |
Part 2: Standard Operating Procedure (SOP) for Waste Accumulation
Every protocol in your laboratory must be a self-validating system. For routine experimental waste containing 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride, follow this step-by-step segregation methodology:
-
Container Selection: Utilize only UN/USDOT-approved High-Density Polyethylene (HDPE) containers for waste collection[6]. Do not use glass , as trace moisture and pH fluctuations can generate HF, which will etch and compromise the structural integrity of glass vessels.
-
Waste Segregation: Classify the waste as Halogenated Organic Waste . Do not mix this waste stream with strong acids (which can protonate liberated fluoride to form HF) or uncontrolled strong bases (which can cause rapid, exothermic hydrolysis)[8].
-
Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly list "3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride" and indicate "Toxic" and "Corrosive/Fluoride-generating" hazards[6].
-
Satellite Accumulation Area (SAA): Store the container in a designated SAA equipped with secondary containment, away from direct sunlight and heat sources. Ensure the container is kept tightly capped unless actively adding waste to prevent volatile emissions[6].
Part 3: Spill Response & Chemical Decontamination Protocol
In the event of a spill outside of a fume hood, standard absorbent pads are insufficient because they do not neutralize the active electrophile. The following step-by-step chemical decontamination protocol must be executed by trained personnel wearing appropriate PPE (heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat).
Step 1: Containment and Isolation Isolate the spill area. If the spill is significant or highly concentrated, evacuate the immediate area and allow the HVAC system to clear any potential aerosols.
Step 2: Alkaline Hydrolysis (Deactivation) Prepare a decontamination solution consisting of a mild base (e.g., 1M NaOH or saturated Na₂CO₃) mixed with a calcium source (e.g., calcium carbonate or calcium gluconate).
-
Causality: The base forces the rapid hydrolysis of the S-F bond, destroying the SuFEx reactivity[2][5]. The calcium source immediately reacts with the liberated fluoride ions to form calcium fluoride (CaF₂), a highly insoluble and biologically inert precipitate, thereby neutralizing the fluoride toxicity[4].
Step 3: Application and Absorption Carefully apply the decontamination solution over the spill, starting from the perimeter and working inward. Allow a residence time of at least 15-20 minutes to ensure complete hydrolysis. Absorb the neutralized slurry using inert, non-combustible absorbent materials (e.g., diatomaceous earth).
Step 4: Collection Transfer the absorbed slurry into an HDPE hazardous waste container using non-sparking, plastic tools.
Part 4: EHS Disposition Protocol
Under no circumstances should 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride or its neutralized byproducts be disposed of down the drain or in standard municipal waste[7].
-
Inventory Removal: Once the SAA container is full (or reaches its regulatory time limit), remove the chemical from your laboratory's active inventory system[6].
-
Manifesting: Complete a Hazardous Waste Request Form via your institution's Environmental Health and Safety (EHS) portal. Explicitly note the presence of "fluorinated sulfonyl compounds" to ensure EHS routes the waste to a facility capable of handling halogenated incineration[6][8].
-
EHS Retrieval: EHS personnel will retrieve the properly labeled and sealed containers for final disposition, which typically involves high-temperature incineration equipped with flue-gas scrubbers to capture sulfur and fluorine emissions safely[6].
Visualization: Waste Management Workflow
Workflow for the segregation, decontamination, and EHS disposition of sulfonyl fluoride waste.
References
1.[6] University of Missouri-Kansas City. Chemical Management Plan. Retrieved from [Link] 2.[7] Stockholm Convention on POPs. BAT/BEP Guidance for use of PFOS and related chemicals. Retrieved from [Link] 3.[8] San Bernardino Community College District. HAZARDOUS WASTE MANAGEMENT PLAN. Retrieved from [Link] 4.[2] National Institutes of Health (NIH). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Retrieved from [Link] 5.[3] Royal Society of Chemistry. Advances in sulfonyl exchange chemical biology: expanding druggable target space. Retrieved from [Link] 6.[4] ResearchGate. Author's personal copy: Toxicity and mechanism of sulfuryl fluorides. Retrieved from [Link] 7.[5] Wikipedia. Sulfuryl fluoride. Retrieved from [Link] 8.[1] National Science Foundation (NSF) / RSC. Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. Retrieved from [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
- 6. umkc.edu [umkc.edu]
- 7. perfluores.substitution.fr [perfluores.substitution.fr]
- 8. sbccd.edu [sbccd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
